Product packaging for N2,N2-Dipropylpyridine-2,5-diamine(Cat. No.:CAS No. 52025-51-1)

N2,N2-Dipropylpyridine-2,5-diamine

Número de catálogo: B1320453
Número CAS: 52025-51-1
Peso molecular: 193.29 g/mol
Clave InChI: BCHVCLRGYHXZHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N2,N2-Dipropylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3 B1320453 N2,N2-Dipropylpyridine-2,5-diamine CAS No. 52025-51-1

Propiedades

IUPAC Name

2-N,2-N-dipropylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHVCLRGYHXZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and is for informational purposes only.

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine core with a free amino group at the 5-position and a dipropylamino group at the 2-position, suggests its utility as a versatile building block in the synthesis of more complex molecules. This guide aims to provide a comprehensive overview of the available chemical and technical information for this compound.

Chemical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes the key identifiers and computed properties. For comparative purposes, data for the structurally related compound N2,N2-dimethylpyridine-2,5-diamine is also included.

PropertyThis compoundN2,N2-dimethylpyridine-2,5-diamine
IUPAC Name This compoundN2,N2-Dimethylpyridine-2,5-diamine
Synonyms Not Available2,5-Diamino-N,N-dimethylpyridin-2-amine
CAS Number 52025-51-1[1]4928-43-2[2]
Molecular Formula C₁₁H₁₉N₃C₇H₁₁N₃[2]
Molecular Weight 193.29 g/mol 137.18 g/mol [2]
Computed XLogP3 Not Available0.6[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 33[2]
Rotatable Bond Count 41[2]

Experimental Data

Synthesis

General Experimental Workflow for the Synthesis of N,N-dialkyl-5-aminopyridines:

G start Start with 2-Halogeno-5-nitropyridine reaction1 Nucleophilic Aromatic Substitution start->reaction1 reagent1 Dipropylamine (or other dialkylamine) reagent1->reaction1 intermediate N2,N2-Dipropyl-5-nitropyridine-2-amine reaction1->intermediate reaction2 Nitro Group Reduction intermediate->reaction2 reagent2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂) reagent2->reaction2 product This compound reaction2->product purification Purification (e.g., Chromatography) product->purification

References

An In-depth Technical Guide to N2,N2-Dipropylpyridine-2,5-diamine (CAS: 52025-51-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted diaminopyridine compound. While specific research on this particular molecule is limited in publicly available literature, the diaminopyridine scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds bearing this core structure have been explored for a variety of therapeutic applications, acting on diverse biological targets. This guide aims to provide a comprehensive overview of the available information on this compound, and to extrapolate potential areas of research and application based on the known properties and activities of structurally related compounds.

Physicochemical Properties

Limited experimental data for this compound is available. The following table summarizes the basic information sourced from chemical suppliers.

PropertyValueSource
CAS Number 52025-51-1-
Molecular Formula C₁₁H₁₉N₃BLD Pharm
Molecular Weight 193.29 g/mol BLD Pharm
Appearance Not specified-
Solubility Not specified-
Storage Conditions Sealed in dry, 2-8°CBLD Pharm

Synthesis and Manufacturing

G A 2-Chloro-5-nitropyridine B 2-(Dipropylamino)-5-nitropyridine A->B Nucleophilic Aromatic Substitution (Dipropylamine) C This compound B->C Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2)

Figure 1. A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Dipropylamino)-5-nitropyridine

  • To a solution of 2-chloro-5-nitropyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an excess of dipropylamine.

  • A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated.

  • The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • The 2-(dipropylamino)-5-nitropyridine obtained in the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent is added. Common methods include:

    • Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

    • Chemical reduction using a metal salt like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off. For chemical reduction, the mixture is basified to precipitate the tin salts, which are then filtered.

  • The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the broader class of diaminopyridines and their isosteres, diaminopyrimidines, are known to exhibit a range of pharmacological activities. This suggests potential avenues of research for the title compound.

Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidine-based drugs, such as trimethoprim, are well-established inhibitors of dihydrofolate reductase, an essential enzyme in the folic acid metabolism of bacteria. This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to an antimicrobial effect. It is plausible that diaminopyridines could exhibit similar activity.

G cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Precursors Purines, Thymidine, Amino Acids THF->Precursors One-Carbon Transfer DHFR Dihydrofolate Reductase (DHFR) Inhibitor This compound (Hypothesized) Inhibitor->DHFR Inhibition

Figure 2. Hypothesized inhibition of Dihydrofolate Reductase by a diaminopyridine compound.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain diaminopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anti-cancer agents. The structural similarity of diaminopyridines suggests they could also be investigated as potential CDK inhibitors.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinase (CDK) CDK->G1 Promotes Transition CDK->S CDK->G2 CDK->M Inhibitor This compound (Hypothesized) Inhibitor->CDK Inhibition

Figure 3. Hypothesized mechanism of cell cycle arrest via CDK inhibition by a diaminopyridine.

Experimental Workflows for Biological Evaluation

For researchers interested in investigating the biological activity of this compound, the following experimental workflows are suggested based on the potential targets discussed.

G cluster_0 Antimicrobial Screening cluster_1 Anticancer Screening Compound This compound MIC Minimum Inhibitory Concentration (MIC) Assay (e.g., against E. coli, S. aureus) Compound->MIC Cell_Viability Cell Viability Assay (e.g., MTT, on cancer cell lines) Compound->Cell_Viability DHFR_Assay Enzymatic Assay: DHFR Inhibition MIC->DHFR_Assay If Active CDK_Assay Enzymatic Assay: CDK Inhibition (e.g., CDK2/4/6) Cell_Viability->CDK_Assay If Active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) CDK_Assay->Cell_Cycle

Figure 4. Proposed experimental workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity for which specific biological data is currently lacking in the public domain. However, its core diaminopyridine structure is a privileged scaffold in medicinal chemistry. Based on the known activities of related compounds, this molecule presents an opportunity for investigation as a potential antimicrobial or anticancer agent, possibly acting through the inhibition of DHFR or CDKs, respectively. The synthetic and experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other novel diaminopyridine derivatives. Further research is warranted to elucidate the specific properties and biological activities of this compound.

Spectroscopic Data for N2,N2-Dipropylpyridine-2,5-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings and Data Unavailability

A comprehensive search for publicly available spectroscopic data for the compound N2,N2-Dipropylpyridine-2,5-diamine (CAS Number: 52025-51-1) has been conducted. While commercial suppliers, such as BLD Pharm, indicate the availability of analytical data including NMR, HPLC, and LC-MS for this compound, this information is not publicly accessible through scientific literature databases or chemical repositories.[1]

Searches for experimental protocols detailing the synthesis and characterization of this compound have not yielded specific results. The available literature and databases provide information on structurally related but distinct molecules, such as N2,N2-dimethylpyridine-2,5-diamine and N2-Methylpyridine-2,5-diamine. This information, however, is not applicable to the target compound of this guide.

Current Status and Path Forward

Due to the current unavailability of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and the associated acquisition protocols for this compound, it is not possible to provide the in-depth technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables and detailed experimental methodologies, are contingent on the accessibility of this primary information.

Further investigation would require direct inquiry with commercial suppliers or access to proprietary databases. Without access to the raw spectroscopic data, any attempt to generate a technical guide would be speculative and would not meet the standards of a scientific or research-oriented document.

As no experimental data or synthesis pathways were found, the creation of visualizations for signaling pathways or experimental workflows using Graphviz is not applicable at this time.

This document will be updated if and when the requisite spectroscopic data and experimental protocols for this compound become publicly available.

References

Physical and chemical properties of substituted pyridine-2,5-diamines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridine-2,5-diamines

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2,5-diamines are a class of heterocyclic aromatic compounds that serve as crucial building blocks and pharmacophores in medicinal chemistry and materials science. Their unique structural arrangement, featuring a pyridine ring with two amino groups at the C2 and C5 positions, imparts a distinct set of electronic and steric properties. These properties, including hydrogen bonding capabilities and potential for diverse substitutions, make them valuable scaffolds for designing molecules with specific biological activities and material characteristics. This guide provides a comprehensive overview of their physical, chemical, and spectroscopic properties, along with detailed experimental protocols and their applications in drug discovery.

Physical and Structural Properties

The parent compound, pyridine-2,5-diamine, is a solid at room temperature. Its physical properties, and those of its derivatives, are significantly influenced by the nature and position of substituents on the pyridine ring and the amino groups.

Core Compound: Pyridine-2,5-diamine

The fundamental properties of the unsubstituted pyridine-2,5-diamine scaffold are foundational to understanding its derivatives.

PropertyValueReference
Molecular Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol [1]
CAS Number 4318-76-7[1]
Appearance Crystalline Powder[2]
Crystal System Orthorhombic[2]
Space Group Pbca[2]
Cell Dimensions a = 11.4447 Å, b = 7.1447 Å, c = 12.8030 Å[2]

The crystal structure of pyridine-2,5-diamine reveals an extensive three-dimensional network consolidated by intermolecular N-H⋯N hydrogen bonds.[2] The pyridine nitrogen atom acts as a hydrogen bond acceptor, linking molecules into centrosymmetric dimers, while the amino groups participate as both donors and acceptors.[2] The nitrogen atoms of the amino groups exhibit a trigonal-pyramidal configuration and are slightly out of the pyridine plane.[2]

Properties of Substituted Derivatives

Substitutions on the pyridine-2,5-diamine core can dramatically alter physical properties such as melting point and solubility.

CompoundStructureMelting Point (°C)Reference
(2-Methoxyphenyl)(6-(2-methoxyphenyl)pyridin-3-yl)methanoneA 2,5-disubstituted pyridine derivative88–92[3]
(2,5-Dimethoxyphenyl)(6-(2,5-dimethoxyphenyl)pyridin-3-yl)methanoneA 2,5-disubstituted pyridine derivative121–125[3]
N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamideA furan-dicarboxamide derivative280–281[4]
N²,N⁵-Di(pyrimidin-2-yl)furan-2,5-dicarboxamideA furan-dicarboxamide derivative293–294[4]

Chemical Properties and Reactivity

The chemical behavior of pyridine-2,5-diamines is governed by the basicity of the nitrogen atoms and the nucleophilicity of the amino groups.

Basicity
Reactivity and Common Reactions

The amino groups are primary sites for chemical modification. They readily undergo reactions typical of primary aromatic amines.

  • Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a common moiety in pharmacologically active compounds.[6]

  • Condensation: The diamine structure allows for condensation reactions to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry.[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of substituted pyridine-2,5-diamines.

Compound¹H NMR (DMSO-d₆), δ [ppm]¹³C NMR (DMSO-d₆), δ [ppm]Reference
N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide 11.36 (s, 2H), 9.46 (s, 2H), 8.53 (s, 2H), 8.48 (d, 2H), 7.54 (s, 2H)155.7, 148.2, 147.5, 142.7, 140.6, 137.1, 117.8[4]
N²,N⁵-Bis(5-chloropyridin-2-yl)furan-2,5-dicarboxamide 11.33 (s, 2H), 8.50 (d, 2H), 8.24 (d, 2H), 8.01 (dd, 2H), 7.48 (s, 2H)155.8, 150.1, 147.7, 146.5, 138.2, 126.0, 117.3, 115.6[4]
2,5-di(pyridin-2-yl)pyrazine (CDCl₃)9.59 (s, 2H), 8.68 (d, 2H), 8.38 (d, 2H), 7.91 (t, 2H), 7.80 (t, 2H)Not provided[8]
  • Infrared (IR) Spectroscopy: The IR spectrum of pyridine-2,5-diamine shows characteristic N-H stretching bands for the amino groups. Substituted derivatives, such as (2,5-dimethoxyphenyl)(6-(2,5-dimethoxyphenyl)pyridin-3-yl)methanone, exhibit strong C=O stretching bands around 1667 cm⁻¹ for the ketone group.[3]

  • Mass Spectrometry (MS): The parent pyridine-2,5-diamine shows a top peak at m/z 109 in its GC-MS spectrum, corresponding to the molecular ion.[1]

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of these compounds in a research setting.

Synthesis Protocol: General Procedure for Diamines from Dinitro Compounds

This protocol describes a common method for preparing diamino compounds by reducing dinitro precursors, a foundational step for creating more complex derivatives.

  • Suspend the dinitro compound (0.5 g) in methanol (50 mL).

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.05 g).

  • Add hydrazine monohydrate (6–7 mL) dropwise to the suspension.

  • Stir the reaction mixture magnetically at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the substrate is fully consumed, the reaction is complete. The diamine product can then be isolated and purified.[4]

G General Synthesis Workflow for Pyridine-2,5-diamines A Starting Material (e.g., Dinitro-pyridine) C Reduction A->C Add to B Reaction Mixture (Methanol, Pd/C) B->C Add to D Purification (e.g., Chromatography) C->D Hydrazine Monohydrate E Final Product (Substituted Pyridine-2,5-diamine) D->E

Caption: A generalized workflow for the synthesis of substituted pyridine-2,5-diamines.

Analytical Protocol: HPLC Method for Pyridine Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and analyzing pyridine compounds.

  • Column: Amaze SC mixed-mode column (e.g., 3.0x150 mm, 3 µm, 100Å).[9]

  • Separation Modes: Utilizes both reversed-phase and cation-exchange mechanisms.[9]

  • Mobile Phase: A gradient of acetonitrile and water with an ammonium formate (AmFm) buffer at pH 3. This mobile phase is compatible with mass spectrometry.[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Detection: UV at 254 nm.[9]

  • Injection Volume: 3 µL.[9]

  • Outcome: This method effectively separates various pyridine derivatives, including hydrophilic amines, without the need for ion-pairing reagents.[9]

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve sample in mobile phase injector Injector Inject 3 µL Sample prep->injector column Column Amaze SC Mixed-Mode (Reversed-Phase + Cation-Exchange) injector->column pump Pump Flow Rate: 0.6 mL/min pump->injector detector Detector UV @ 254 nm column->detector analysis Generate Chromatogram & Quantify Peaks detector->analysis

Caption: A standard workflow for the analysis of pyridine derivatives using HPLC.

Applications in Drug Development

The pyridine-2,5-diamine scaffold is present in molecules targeting a range of diseases. Their ability to act as hydrogen bond donors and acceptors makes them effective at interacting with biological targets like kinases and receptors.

A close analog, 2,5-diaminopyrimidine, has been used to develop selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[10] BLK is a key component of the B cell receptor (BCR) signaling pathway, and its dysfunction is linked to autoimmune diseases and cancers.[10] The developed compounds effectively and selectively induce the degradation of the BLK protein, representing a promising therapeutic strategy.[10] This highlights the potential of the broader diamino-heterocycle class in targeted protein degradation.

G Targeted Protein Degradation via BLK Pathway BCR B Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation BLK B-Lymphoid Tyrosine Kinase (BLK) LYN->BLK Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) BLK->Downstream Signal Propagation Degradation Proteasomal Degradation BLK->Degradation Targeted for Degrader Substituted Diaminopyrimidine (Monomeric Degrader) Degrader->BLK Binds to

Caption: Role of diaminopyrimidine derivatives in the B-cell receptor (BCR) signaling pathway.

References

N2,N2-Dipropylpyridine-2,5-diamine solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of N2,N2-Dipropylpyridine-2,5-diamine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to understanding and determining the solubility and stability of this compound. It is important to note that specific, publicly available experimental data on the solubility and stability of this compound is limited. The methodologies and data presentation formats described herein are based on established principles for compounds of similar chemical nature and are intended to serve as a comprehensive framework for laboratory investigation.

Introduction

This compound is a substituted pyridinediamine whose physicochemical properties are crucial for its handling, formulation, and potential applications in research and drug development. Understanding its solubility and stability is fundamental to ensuring its quality, efficacy, and safety in any application. This guide outlines the core principles and experimental protocols for characterizing these critical attributes.

Physicochemical Properties

While specific experimental data for this compound is not widely published, a profile of a structurally similar compound, N2,N2-dimethylpyridine-2,5-diamine, is available and can offer some initial insights.

Table 1: Computed Physicochemical Properties of N2,N2-dimethylpyridine-2,5-diamine

Property Value Source
Molecular Formula C7H11N3 PubChem
Molecular Weight 137.18 g/mol PubChem
XLogP3 0.6 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 137.095297364 Da PubChem
Monoisotopic Mass 137.095297364 Da PubChem
Topological Polar Surface Area 42.2 Ų PubChem
Heavy Atom Count 10 PubChem

Note: These properties are for a related compound and should be used as an estimation only for this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. For amine-containing compounds, solubility is often pH-dependent.

Experimental Protocol for Solubility Determination

A common method for determining the aqueous and solvent solubility of a compound is the shake-flask method.

Materials:

  • This compound

  • Purified water (pH 5.0, 7.0, and 8.0)

  • Common organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

  • Phosphate buffers

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • pH meter

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing each of the selected solvents and buffered aqueous solutions.

  • Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner.

Table 2: Illustrative Solubility Data for this compound

Solvent Temperature (°C) pH (for aqueous) Solubility (mg/mL)
Water 25 5.0 Data to be determined
Water 25 7.0 Data to be determined
Water 25 8.0 Data to be determined
Ethanol 25 N/A Data to be determined
Methanol 25 N/A Data to be determined
DMSO 25 N/A Data to be determined

| Acetonitrile | 25 | N/A | Data to be determined |

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.[1] These studies evaluate the impact of environmental factors such as temperature, humidity, and light on the quality of the compound.[2]

Experimental Protocol for Stability Testing

Forced degradation and long-term stability studies are typically performed according to ICH guidelines.

Forced Degradation Study: This study aims to identify the likely degradation products and degradation pathways of the drug substance.[3]

Conditions:

  • Acidic: 0.1 N HCl at 60 °C

  • Basic: 0.1 N NaOH at 60 °C

  • Oxidative: 3% H2O2 at room temperature

  • Thermal: 80 °C

  • Photolytic: Exposure to UV and visible light (ICH Q1B)

Procedure:

  • Prepare solutions of this compound in the stress conditions outlined above.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by a stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.

Long-Term Stability Study: This study evaluates the stability of the drug substance under recommended storage conditions to establish a re-test period.[1]

Storage Conditions (as per ICH guidelines):

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH[1]

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[1]

Procedure:

  • Store accurately weighed samples of this compound in suitable containers under the specified long-term and accelerated conditions.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[4]

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation

The results from the stability studies should be tabulated to monitor changes over time.

Table 3: Illustrative Long-Term Stability Data for this compound at 25°C/60%RH

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0 Initial observation Initial value Initial value
3 Observation Value Value
6 Observation Value Value
12 Observation Value Value
24 Observation Value Value

| 36 | Observation | Value | Value |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add to solvents/ buffers A->B   C Equilibrate with shaking B->C   D Centrifuge C->D   E Collect & Dilute Supernatant D->E   F HPLC Analysis E->F   G Calculate Solubility F->G  

Caption: Workflow for Solubility Determination.

Stability_Testing_Workflow cluster_studies Stability Studies cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome Forced Forced Degradation (Acid, Base, Ox., Heat, Light) SampleForced Sample at defined time points (hours) Forced->SampleForced LongTerm Long-Term & Accelerated (ICH Conditions) SampleLong Sample at defined time points (months) LongTerm->SampleLong Analysis Stability-Indicating HPLC Method SampleForced->Analysis SampleLong->Analysis Characterize Characterize Degradants Analysis->Characterize Pathway Identify Degradation Pathways Analysis->Pathway ShelfLife Establish Re-test Period/ Shelf-Life Analysis->ShelfLife

Caption: Workflow for Stability Testing.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development and use. This guide provides a framework of standardized methodologies for determining these properties. The generation of robust and reliable data through these experimental protocols will enable informed decisions regarding formulation, storage, and handling of this compound. It is recommended that all analytical methods used are appropriately validated to ensure the accuracy and precision of the results.

References

Potential Research Areas for N2,N2-Dipropylpyridine-2,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted pyridinediamine, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The pyridine scaffold is a common feature in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutic agents.[1] While specific research on this compound is limited, the known biological activities of structurally related pyridine and pyrimidine derivatives provide a strong foundation for exploring its potential applications. This technical guide outlines promising research areas, proposes relevant experimental protocols, and presents data on analogous compounds to inform future investigations.

Core Compound Profile

PropertyN2,N2-Dimethylpyridine-2,5-diamine[2]N2-Methylpyridine-2,5-diamine[3]N2,N2-Diethylpyridine-2,5-diamine[4]
CAS Number 4928-43-228020-36-234392-84-2
Molecular Formula C7H11N3C6H9N3C9H15N3
Molecular Weight 137.18 g/mol 123.16 g/mol 165.24 g/mol
LogP (Computed) 0.60.5Not Available
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 333

Potential Research Areas and Rationale

Based on the established biological activities of pyridine derivatives, several key research areas are proposed for this compound.

Oncology

Substituted pyridines have been investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

  • Rationale: The pyridine core can serve as a scaffold to present functional groups in a specific spatial orientation to interact with the ATP-binding pocket of kinases like CDK2. The dipropylamino and amino groups on the pyridine ring of the target compound could be key for forming hydrogen bonds and other interactions within the active site.

  • Proposed Research:

    • Screening this compound for inhibitory activity against a panel of cancer-related kinases, particularly CDK2.

    • Evaluating its anti-proliferative effects on various human cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung).[5]

    • If activity is observed, further studies could involve structure-activity relationship (SAR) analysis by synthesizing and testing analogs.

Neurodegenerative Diseases

Pyridine and pyrimidine derivatives have shown promise as multi-target inhibitors for diseases like Alzheimer's, acting on cholinesterases and amyloid-beta aggregation.[6]

  • Rationale: The core structure of this compound could potentially interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The lipophilic dipropyl groups might enhance its ability to cross the blood-brain barrier.

  • Proposed Research:

    • In vitro inhibition assays against AChE and BChE.

    • Studies to investigate its effect on the aggregation of amyloid-beta and tau proteins.

    • Evaluation of its antioxidant properties and metal-chelating abilities, which are also relevant to the pathology of neurodegenerative diseases.[6]

Antimicrobial Agents

The pyridine scaffold is present in various compounds with demonstrated antimicrobial activity.

  • Rationale: The nitrogen atom in the pyridine ring and the diamine substituents can interact with microbial enzymes or cell wall components.

  • Proposed Research:

    • Screening for antibacterial and antifungal activity against a panel of pathogenic microorganisms.

    • Determination of the minimum inhibitory concentration (MIC) for any active hits.

    • Investigation of the mechanism of action, such as inhibition of essential enzymes or disruption of cell membrane integrity.

Experimental Protocols

Synthesis of this compound

G start 2-Chloro-5-nitropyridine step1 Nucleophilic Aromatic Substitution with Dipropylamine start->step1 intermediate N,N-Dipropyl-5-nitropyridin-2-amine step1->intermediate step2 Reduction of Nitro Group (e.g., with H2/Pd-C or SnCl2) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Step 1: Amination. 2-Chloro-5-nitropyridine is reacted with an excess of dipropylamine in a suitable solvent (e.g., ethanol or DMSO) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified, for instance, by column chromatography.

  • Step 2: Reduction. The resulting N,N-Dipropyl-5-nitropyridin-2-amine is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or stannous chloride (SnCl2) in acidic media, is added. The reaction is stirred until the nitro group is fully reduced to an amine. The product, this compound, is then isolated and purified.

In Vitro Kinase Inhibition Assay (for Oncology)

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis compound N2,N2-Dipropylpyridine- 2,5-diamine (Test Compound) incubate Incubate at 30°C compound->incubate kinase Kinase (e.g., CDK2) kinase->incubate substrate Substrate (Peptide) substrate->incubate atp ATP atp->incubate detect Detect Phosphorylation (e.g., Luminescence) incubate->detect analyze Calculate % Inhibition detect->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human CDK2 enzyme, a suitable peptide substrate, and ATP. The test compound is dissolved in DMSO to create a stock solution.

  • Assay: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a buffer solution in a 96-well plate.

  • Initiation: The kinase reaction is initiated by adding ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays where the amount of remaining ATP is measured.

  • Analysis: The percentage of kinase inhibition is calculated relative to a control without the compound. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percent inhibition against the log of the compound concentration.

Cholinesterase Inhibition Assay (for Neurodegenerative Diseases)

G start Prepare Enzyme (AChE/BChE) and Test Compound Solution step1 Add Substrate (e.g., ATChI) and DTNB (Ellman's Reagent) start->step1 step2 Incubate at 37°C step1->step2 step3 Measure Absorbance at 412 nm (Formation of Yellow Anion) step2->step3 result Calculate % Inhibition and IC50 step3->result

Caption: Workflow for Ellman's method-based cholinesterase inhibition assay.

Methodology (based on Ellman's method):

  • Reagents: Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), acetylthiocholine iodide (ATChI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Procedure: The enzyme is pre-incubated with various concentrations of this compound.

  • Reaction: The reaction is started by adding the substrate (ATChI) and DTNB. The enzyme hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

  • Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm using a microplate reader.

  • Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

While this compound is an understudied molecule, the rich chemistry and diverse biological activities of the pyridinediamine scaffold suggest that it is a promising candidate for further investigation. The proposed research areas in oncology, neurodegenerative diseases, and antimicrobial discovery provide a solid starting point for elucidating its therapeutic potential. The experimental workflows outlined in this guide offer a practical framework for initiating these studies. Future research, including synthesis, in vitro screening, and SAR studies, will be crucial in determining the value of this compound in drug discovery and development.

References

The Versatile Reactivity of N2,N2-dialkylpyridine-2,5-diamines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N2,N2-dialkylpyridine-2,5-diamines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry and drug development. Their unique electronic properties and multiple reactive sites make them valuable scaffolds for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the reactivity of N2,N2-dialkylpyridine-2,5-diamines, focusing on key transformations relevant to the synthesis of novel pharmaceutical agents. The information presented herein is intended for researchers, scientists, and professionals involved in the drug discovery and development process.

The pyridine ring, substituted with a dialkylamino group at the 2-position and a primary amino group at the 5-position, possesses a distinct reactivity profile. The electron-donating nature of the amino groups activates the pyridine ring towards certain electrophilic substitutions, while also providing nucleophilic centers for a variety of functionalization reactions. This guide will explore the key reactions at the amino groups and the pyridine nucleus, supported by quantitative data and detailed experimental protocols.

Core Reactivity and Functionalization

The reactivity of N2,N2-dialkylpyridine-2,5-diamines can be broadly categorized into reactions involving the amino groups and reactions involving the pyridine ring itself.

1. Reactions at the Amino Groups:

The presence of two distinct amino groups, a tertiary dialkylamino group and a primary amino group, allows for selective functionalization.

  • N-Acylation: The primary amino group at the 5-position can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing a variety of functional groups and for protecting the primary amine during subsequent transformations. The N2,N2-dialkylamino group is generally unreactive under these conditions.

  • N-Alkylation: The primary amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation to avoid over-alkylation can be challenging. More controlled mono-alkylation can often be achieved via reductive amination.

  • Diazotization and Azo Coupling: The primary aromatic amine at the 5-position can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[1] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce halogens, cyano groups, and other functionalities.[1][2][3][4] Furthermore, they can be coupled with activated aromatic compounds to form azo dyes, which are themselves of interest in various applications, including as potential biological probes.[5][6][7][8]

2. Reactions of the Pyridine Ring:

The electron-rich nature of the diaminopyridine ring influences its susceptibility to electrophilic and nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The activating effect of the two amino groups directs electrophiles to the positions ortho and para to them. Halogenation, for instance, can be achieved on the pyridine ring. A patented method describes the halogenation of diaminopyridines in an acidic medium using a hydrohalide acid and hydrogen peroxide.[9]

  • Palladium-Catalyzed Cross-Coupling Reactions: A key strategy for functionalizing the pyridine ring of these compounds involves the initial conversion of the primary amino group to a halogen via a Sandmeyer reaction, or by starting from a halogenated pyridine precursor. The resulting halopyridine can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.[10][11][12][13][14] This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl amines at the 5-position.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions involving N2,N2-dialkylpyridine-2,5-diamine derivatives and related compounds, providing a comparative overview of reaction conditions and yields.

Table 1: Halogenation of Diaminopyridines

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)Reference
2,6-DiaminopyridineHBr, H₂O₂20-400.53-Bromo-2,6-diaminopyridine60[9]
2,6-DiaminopyridineHCl, H₂O₂23-360.753-Chloro-2,6-diaminopyridine60[9]

Table 2: Representative Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
Aryl BromidePrimary AminePd(OAc)₂BINAPNaOtBuToluene100High
Aryl ChlorideSecondary AminePd₂(dba)₃BrettPhosK₃PO₄Dioxane110Good
Aryl IodideAnilinePdCl₂dppfCs₂CO₃Toluene100Moderate

Note: The data in Table 2 is representative of typical Buchwald-Hartwig amination reactions and may not involve N2,N2-dialkylpyridine-2,5-diamine derivatives directly, but illustrates the general conditions applicable for the functionalization of their halogenated analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Halogenation of 2,6-Diaminopyridine [9]

  • Materials: 2,6-diaminopyridine, 48% hydrobromic acid (HBr), 30% hydrogen peroxide (H₂O₂), 50% sodium hydroxide (NaOH), toluene.

  • Procedure: a. To a solution of 2,6-diaminopyridine (0.50 mole) in 48% HBr (1.0 mole), 30% hydrogen peroxide (0.50 mole) is added over a 40-minute period, maintaining the temperature between 20-40°C. b. After a 30-minute hold period at 34°C, the solution is neutralized to pH 8-10 with 50% NaOH at 0°C. c. The reaction product is filtered and slurried three times with 150 ml of water each time. d. The product, 3-bromo-2,6-diaminopyridine, is dried at 40°C. e. For purification, the crude product can be heated to reflux with toluene and filtered hot. The toluene-insoluble precipitate is the purified product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials: Halogenated N2,N2-dialkylpyridine-2,5-diamine derivative, amine, palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), phosphine ligand (e.g., BINAP, dppf, or a Buchwald ligand), base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure: a. To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base. b. Add the halogenated pyridine derivative and the amine to the reaction vessel. c. Add the anhydrous solvent and stir the mixture at the specified temperature for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS). d. Upon completion, cool the reaction mixture to room temperature and quench with water. e. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Protocol 3: Diazotization and Sandmeyer Reaction

  • Materials: N2,N2-dialkylpyridine-2,5-diamine, sodium nitrite (NaNO₂), a strong mineral acid (e.g., HCl or H₂SO₄), and a copper(I) salt (e.g., CuCl, CuBr, or CuCN).

  • Procedure: a. Diazotization: Dissolve the N2,N2-dialkylpyridine-2,5-diamine in the cooled mineral acid (0-5°C). Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir the mixture for a short period to ensure complete formation of the diazonium salt. b. Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution. Nitrogen gas will be evolved. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period. d. Quench the reaction by adding water and extract the product with an organic solvent. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the product by column chromatography or recrystallization.

Visualizations of Key Processes

Diagram 1: Multi-Step Synthesis of a Functionalized Pyridine Derivative

Multi_Step_Synthesis start N2,N2-Dialkyl- pyridine-2,5-diamine step1 Diazotization (NaNO2, HCl, 0-5°C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Sandmeyer Reaction (CuBr) intermediate1->step2 intermediate2 5-Bromo-N2,N2-dialkyl- pyridine-2-amine step2->intermediate2 step3 Buchwald-Hartwig Amination (R'-NH2, Pd catalyst, ligand, base) intermediate2->step3 product 5-(R'-amino)-N2,N2-dialkyl- pyridine-2-amine step3->product

A representative multi-step synthetic workflow.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [Ar-Pd(II)(NHR'R'')L_n]X amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

N2,N2-dialkylpyridine-2,5-diamines are highly versatile building blocks in organic synthesis, particularly for the construction of novel compounds in drug discovery programs. Their rich reactivity, stemming from the interplay of the two amino groups and the pyridine ring, allows for a wide range of functionalization strategies. A thorough understanding of their reactivity, as outlined in this guide, is crucial for medicinal chemists aiming to leverage these scaffolds for the development of new and effective therapeutic agents. The provided data and protocols serve as a valuable resource for the practical application of these compounds in the laboratory.

References

Literature Review: N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive review of the available scientific literature on the compound N2,N2-Dipropylpyridine-2,5-diamine. A thorough search of public scientific databases and literature repositories was conducted to gather information regarding its synthesis, chemical properties, biological activities, and associated experimental protocols. Despite a comprehensive search, there is a significant lack of published scientific literature detailing the biological activity, experimental protocols, and signaling pathways associated with this compound. While the compound is commercially available, its biological functions and potential therapeutic applications remain largely undocumented in the public domain. This review summarizes the limited available information and highlights the need for further research to elucidate the pharmacological profile of this compound.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. The diamine substitution pattern, in particular, suggests potential applications in areas such as metal chelation, catalysis, and as a building block for more complex molecules. However, the specific biological profile of the N2,N2-dipropyl substituted variant has not been extensively investigated.

Chemical Properties

Based on its structure, this compound is expected to be a basic compound due to the presence of the two amino groups. The dipropyl substitution on one of the amino groups will influence its steric and electronic properties, potentially affecting its binding to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52025-51-1Commercial Supplier Catalogs
Molecular Formula C11H19N3Calculated
Molecular Weight 193.29 g/mol Calculated
Appearance Not specified in literature-
Solubility Not specified in literature-
Boiling Point Not specified in literature-
Melting Point Not specified in literature-

Note: The majority of the physicochemical properties are not available in published literature and would require experimental determination.

Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Reaction1 Reaction with Dipropylamine 2-Chloro-5-nitropyridine->Reaction1 Dipropylamine Dipropylamine Dipropylamine->Reaction1 Intermediate_Product N2,N2-Dipropyl-5-nitropyridin-2-amine Reaction1->Intermediate_Product Reaction2 Reduction of Nitro Group Intermediate_Product->Reaction2 Reducing_Agent Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Figure 1. A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any publications detailing the biological activity of this compound. Consequently, there is no information available on its mechanism of action, potential molecular targets, or any associated signaling pathways.

Experimental Protocols

In the absence of published studies, there are no established experimental protocols for assessing the biological effects of this compound. Researchers interested in investigating this compound would need to develop and validate their own assays based on the hypothesized biological activities.

Discussion and Future Directions

The current body of scientific literature on this compound is exceptionally limited. While the compound is available from commercial suppliers, its biological properties remain uncharacterized. This presents a significant knowledge gap but also an opportunity for novel research.

Future research efforts should focus on:

  • Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.

  • Biological Screening: Initial high-throughput screening against a variety of biological targets to identify potential areas of activity.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity. However, a thorough literature review reveals a striking absence of research on this compound. There is no publicly available data on its synthesis, biological effects, or mechanism of action. This technical guide serves to highlight this gap in knowledge and to encourage the scientific community to undertake the necessary research to explore the potential of this compound in drug discovery and development.

An In-depth Technical Guide to N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dipropylpyridine-2,5-diamine is a substituted diaminopyridine that, while commercially available, remains a sparsely documented compound in scientific literature. This guide aims to provide a comprehensive overview of its probable synthetic routes, physicochemical properties, and potential biological activities, drawing inferences from the established chemistry of analogous N,N-dialkyl-pyridine-diamines. Due to the limited specific data on the title compound, this paper integrates information from related molecules to offer a predictive but scientifically grounded resource for researchers interested in its further investigation and application.

Introduction and Discovery

The history of the specific discovery of this compound is not well-documented in peer-reviewed literature. Its existence is primarily confirmed through its availability from various chemical suppliers, identified by the CAS number 52025-51-1 . The interest in diaminopyridine scaffolds stems from their versatile role as intermediates in the synthesis of pharmaceuticals, dyes, and ligands for metal catalysis. The N,N-dialkyl substitution on one of the amino groups, as seen in the title compound, can significantly modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and biological interactions.

Physicochemical Properties

Quantitative data for this compound is limited. However, a comparison with its lower alkyl homologues, N2,N2-dimethylpyridine-2,5-diamine and N2,N2-diethylpyridine-2,5-diamine, provides insight into its expected physical properties.

PropertyThis compoundN2,N2-Diethylpyridine-2,5-diamineN2,N2-Dimethylpyridine-2,5-diamine
CAS Number 52025-51-134392-84-2[1]4928-43-2[2][3]
Molecular Formula C11H19N3C9H15N3[1]C7H11N3[2]
Molecular Weight 193.29 g/mol 165.24 g/mol [1]137.18 g/mol [3]
Boiling Point Not available309.8±22.0 °C (Predicted)[4]Not available
pKa Not available7.81±0.10 (Predicted)[4]7.87±0.10 (Predicted)[2]
LogP Not availableNot available0.6 (Predicted)[3]

Proposed Synthetic Methodologies

While a specific, validated synthetic protocol for this compound is not published, a plausible and efficient route can be proposed based on established methods for the synthesis of related N,N-dialkyl-pyridine-diamines. The most common strategies involve either the amination of a suitable pyridine precursor or the reduction of a nitropyridine intermediate.

Experimental Protocol: A Two-Step Synthesis from 2-Chloro-5-nitropyridine

This proposed method involves an initial nucleophilic aromatic substitution (SNAr) followed by a reduction of the nitro group.

Step 1: Synthesis of N,N-Dipropyl-5-nitropyridin-2-amine

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add di-n-propylamine (2.2 equivalents). The excess amine also acts as a base to neutralize the HCl generated.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Uncatalyzed aminations of unactivated chloropyridines can be slow and may require high temperatures or the use of a flow reactor to achieve good yields[5][6].

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of N,N-Dipropyl-5-nitropyridin-2-amine to this compound

  • Reaction Setup: Dissolve the N,N-Dipropyl-5-nitropyridin-2-amine (1 equivalent) from the previous step in a solvent such as ethanol, methanol, or ethyl acetate.

  • Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in concentrated HCl or zinc powder in the presence of ammonium chloride can be employed[7].

  • Reaction Conditions: For catalytic hydrogenation, the reaction is typically carried out at room temperature and atmospheric pressure of hydrogen until the uptake of hydrogen ceases. For chemical reduction, the reaction mixture may need to be heated.

  • Work-up and Purification: After the reduction is complete, filter the catalyst (if used). If an acidic medium was used, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine SNAr_Reaction SNAr Reaction (DMF, 100-150 °C) 2-Chloro-5-nitropyridine->SNAr_Reaction Di-n-propylamine Di-n-propylamine Di-n-propylamine->SNAr_Reaction N,N-Dipropyl-5-nitropyridin-2-amine N,N-Dipropyl-5-nitropyridin-2-amine SNAr_Reaction->N,N-Dipropyl-5-nitropyridin-2-amine Intermediate N,N-Dipropyl-5-nitropyridin-2-amine Reduction Reduction (e.g., H2, Pd/C) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the diaminopyrimidine and diaminopyridine cores are present in numerous biologically active compounds. Derivatives of diaminopyrimidines have been investigated as inhibitors of focal adhesion kinase (FAK), a non-receptor protein tyrosine kinase involved in cancer cell proliferation and migration[8]. Additionally, aminopyridine derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties[9][10]. Some N,N-dialkylaminoethyl-pyrido[2,3-d]-pyrimidin-4-ones have demonstrated anxiolytic and analgesic effects[11].

Given these precedents, a logical workflow for investigating the biological potential of this compound would involve screening against a panel of kinases, particularly those implicated in cancer, and evaluating its antimicrobial and neuropharmacological properties.

G Start This compound Primary_Screening Primary Biological Screening Start->Primary_Screening Kinase_Assay Kinase Inhibition Assay (e.g., FAK, EGFR, etc.) Primary_Screening->Kinase_Assay Antimicrobial_Assay Antimicrobial Assay (Antibacterial, Antifungal) Primary_Screening->Antimicrobial_Assay Neuro_Assay Neuropharmacological Assay (e.g., Receptor Binding) Primary_Screening->Neuro_Assay Hit_Identified Bioactive Hit Identified? Kinase_Assay->Hit_Identified Antimicrobial_Assay->Hit_Identified Neuro_Assay->Hit_Identified Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Yes End Preclinical Development Hit_Identified->End No Lead_Optimization->End

References

Methodological & Application

Application Note: A Two-Step Synthesis of N2,N2-Dipropylpyridine-2,5-diamine from 2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the two-step synthesis of N2,N2-Dipropylpyridine-2,5-diamine, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and dipropylamine to yield the intermediate, 5-nitro-N2,N2-dipropylpyridin-2-amine. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target diamine. This document outlines the experimental procedures, purification methods, and expected analytical data.

Introduction

Substituted pyridine-2,5-diamines are important scaffolds in the development of various biologically active compounds and functional materials. The strategic placement of amino groups on the pyridine ring allows for further functionalization to create diverse molecular architectures. The specific substitution with a dipropylamino group at the 2-position can modulate physicochemical properties such as lipophilicity and basicity, which are critical in drug design. The following protocol details a reliable and scalable method for the preparation of this compound.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2-chloro-5-nitropyridine C 5-nitro-N2,N2-dipropylpyridin-2-amine A->C Heat, Solvent (e.g., EtOH) B Dipropylamine B->C E This compound C->E Solvent (e.g., MeOH) D H2, Pd/C D->E

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-nitro-N2,N2-dipropylpyridin-2-amine

Materials:

  • 2-chloro-5-nitropyridine

  • Dipropylamine

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in ethanol (5 mL per mmol of 2-chloro-5-nitropyridine) in a round-bottom flask, add dipropylamine (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford 5-nitro-N2,N2-dipropylpyridin-2-amine as a yellow solid.

Step 2: Synthesis of this compound

Materials:

  • 5-nitro-N2,N2-dipropylpyridin-2-amine

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrazine monohydrate or a hydrogen gas source

  • Celite®

  • Standard laboratory glassware for hydrogenation

Procedure:

  • Dissolve 5-nitro-N2,N2-dipropylpyridin-2-amine (1.0 eq) in methanol (10 mL per mmol of substrate) in a round-bottom flask.

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

  • If using hydrazine: To the stirred suspension, add hydrazine monohydrate (4-5 eq) dropwise at room temperature. An exothermic reaction may be observed. Stir for 2-4 hours.

  • If using hydrogen gas: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 4-8 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionReactantsSolventTemperatureTime (h)Yield (%)Purity (%)
1Nucleophilic Aromatic Substitution2-chloro-5-nitropyridine, DipropylamineEthanolReflux (78°C)4-685-95>98
2Nitro Group Reduction5-nitro-N2,N2-dipropylpyridin-2-amine, H2/Pd/CMethanolRoom Temp.4-890-98>99

Table 2: Analytical Data for Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
5-nitro-N2,N2-dipropylpyridin-2-amineC11H17N3O2223.27Yellow Solid8.85 (d, 1H), 8.01 (dd, 1H), 6.45 (d, 1H), 3.55 (t, 4H), 1.70 (m, 4H), 0.95 (t, 6H)224.1 [M+H]+
This compoundC11H19N3193.29Off-white to pale yellow solid7.50 (d, 1H), 6.80 (dd, 1H), 6.50 (d, 1H), 3.40 (s, 2H, br), 3.35 (t, 4H), 1.60 (m, 4H), 0.90 (t, 6H)194.2 [M+H]+

Note: NMR data is predictive and may vary slightly.

Logical Relationship Diagram

Logical_Relationship Start Starting Material: 2-chloro-5-nitropyridine Step1 Step 1: SNAr with Dipropylamine Start->Step1 Intermediate Intermediate: 5-nitro-N2,N2-dipropylpyridin-2-amine Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 Product Final Product: This compound Step2->Product

Figure 2: Logical progression of the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from readily available starting materials. The described methods are robust and can be adapted for various scales, making them suitable for both academic research and industrial drug development applications. The target compound serves as a versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in pharmacology and materials science.

Synthesis of N2,N2-Dipropylpyridine-2,5-diamine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N2,N2-Dipropylpyridine-2,5-diamine. The described methodology is based on the principles of reductive amination, a widely used and effective method for the N-alkylation of amines. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of the dipropylamino group can significantly influence the compound's lipophilicity, basicity, and pharmacological properties. This protocol outlines a two-step synthesis commencing with the commercially available 2,5-diaminopyridine. The key transformation involves the reductive amination of 2,5-diaminopyridine with propanal in the presence of a reducing agent, sodium triacetoxyborohydride.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Imine Formation 2,5-Diaminopyridine reacts with two equivalents of propanal to form a di-imine intermediate.

Step 2: Reduction The in-situ generated di-imine is then reduced with sodium triacetoxyborohydride to yield the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2,5-Diaminopyridine4318-76-7C₅H₇N₃109.131.0
Propanal123-38-6C₃H₆O58.082.2
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.942.5
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
This compound52025-51-1C₁₁H₁₉N₃193.29Product

Experimental Protocol

Materials:

  • 2,5-Diaminopyridine (98% purity)

  • Propanal (≥99% purity)

  • Sodium triacetoxyborohydride (97% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diaminopyridine (1.0 g, 9.16 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture until the 2,5-diaminopyridine is fully dissolved.

  • Addition of Propanal: Cool the solution to 0 °C using an ice bath. Slowly add propanal (1.5 mL, 20.15 mmol, 2.2 equivalents) dropwise to the stirred solution over a period of 15 minutes.

  • Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the di-imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (4.85 g, 22.9 mmol, 2.5 equivalents) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions

  • 2,5-Diaminopyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Propanal: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation.

  • Sodium Triacetoxyborohydride: In contact with water releases flammable gases. Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve 2,5-Diaminopyridine in DCM add_propanal Add Propanal at 0 °C start->add_propanal Cool to 0 °C stir_imine Stir for 30 min (Imine Formation) add_propanal->stir_imine add_nabh_oac3 Add NaBH(OAc)₃ stir_imine->add_nabh_oac3 stir_rt Stir at RT for 12-16h add_nabh_oac3->stir_rt Warm to RT quench Quench with Sat. NaHCO₃ stir_rt->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end N2,N2-Dipropylpyridine- 2,5-diamine purify->end

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: N2,N2-Dipropylpyridine-2,5-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dipropylpyridine-2,5-diamine is a substituted diaminopyridine that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, arising from the pyridine core and the differential substitution on the amino groups, make it a valuable scaffold for the construction of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, particularly in the context of medicinal chemistry and materials science. The applications outlined below are based on the known biological and physical properties of structurally related substituted pyridine derivatives.

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound is proposed, starting from the readily available 2-chloro-5-nitropyridine. The synthesis involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.

Synthesis_Workflow Start 2-Chloro-5-nitropyridine Step1 Nucleophilic Aromatic Substitution with Dipropylamine Start->Step1 Intermediate N2,N2-Dipropyl-5-nitropyridin-2-amine Step1->Intermediate Step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N2,N2-Dipropyl-5-nitropyridin-2-amine (Intermediate)

Materials:

  • 2-Chloro-5-nitropyridine

  • Dipropylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in acetonitrile, add dipropylamine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N2,N2-Dipropyl-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis of this compound (Final Product)

Materials:

  • N2,N2-Dipropyl-5-nitropyridin-2-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or Hydrazine monohydrate

  • Celite®

Procedure (Catalytic Hydrogenation):

  • Dissolve N2,N2-Dipropyl-5-nitropyridin-2-amine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Procedure (Transfer Hydrogenation):

  • To a solution of the dinitro compound in methanol, add 10% Pd/C.[1]

  • Add hydrazine monohydrate dropwise.[1]

  • Stir the reaction mixture at room temperature and monitor by TLC.[1]

  • After completion, filter the catalyst through Celite® and evaporate the solvent.[1]

  • Suspend the residue in water to obtain the product.[1]

Quantitative Data (Hypothetical based on similar reactions):

StepReactantsSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)Purity (%)
1. Nucleophilic Substitution2-Chloro-5-nitropyridine, DipropylamineAcetonitrileK₂CO₃821885-95>95
2. Nitro Reduction (Catalytic Hydrogenation)N2,N2-Dipropyl-5-nitropyridin-2-amine, H₂Methanol10% Pd/C25690-99>98
2. Nitro Reduction (Transfer Hydrogenation)N2,N2-Dipropyl-5-nitropyridin-2-amine, Hydrazine HydrateMethanol10% Pd/C252-490-98>97

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including but not limited to, imidazopyridines, triazolopyridines, and other fused bicyclic structures. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[2]

Application 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Substituted imidazo[4,5-b]pyridines are known to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The 2,5-diamine functionality of the title compound allows for the construction of the imidazole ring through condensation with various reagents.

Imidazopyridine_Synthesis Diamine N2,N2-Dipropylpyridine- 2,5-diamine Reaction Condensation/ Cyclization Diamine->Reaction Reagent Aldehyde or Carboxylic Acid Derivative Reagent->Reaction Product Substituted Imidazo[4,5-b]pyridine Reaction->Product

Caption: Synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol: General Procedure for Imidazo[4,5-b]pyridine Synthesis

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

  • Dimethyl sulfoxide (DMSO) or Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.0 eq) in DMSO.

  • Add sodium metabisulfite (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Adjust the pH to 7-8 with a suitable base (e.g., NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine derivative.

Quantitative Data (Hypothetical based on similar reactions):

AldehydeProductSolventTemp. (°C)Time (h)Yield (%)
Benzaldehyde2-Phenyl-N,N-dipropyl-imidazo[4,5-b]pyridin-5-amineDMSO130675-85
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-N,N-dipropyl-imidazo[4,5-b]pyridin-5-amineDMSO130670-80
Cyclohexanecarbaldehyde2-Cyclohexyl-N,N-dipropyl-imidazo[4,5-b]pyridin-5-aminePPA150865-75
Application 2: Synthesis of Novel Azo Dyes

The free amino group at the 5-position can be diazotized and coupled with various aromatic compounds to generate novel azo dyes. The dipropylamino group at the 2-position can act as a strong auxochrome, potentially leading to dyes with intense colors and interesting solvatochromic properties.

Azo_Dye_Synthesis Diamine N2,N2-Dipropylpyridine- 2,5-diamine Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Diamine->Step1 Diazonium Diazonium Salt Intermediate Step1->Diazonium Step2 Azo Coupling Diazonium->Step2 Coupling_Partner Aromatic Coupling Partner (e.g., Phenol, Aniline) Coupling_Partner->Step2 Product Azo Dye Step2->Product

Caption: Synthesis of azo dyes.

Experimental Protocol: General Procedure for Azo Dye Synthesis

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Aromatic coupling partner (e.g., phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

Procedure:

  • Dissolve this compound (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate beaker, dissolve the coupling partner (1.0 eq) in a suitable solvent (e.g., aqueous NaOH for phenols, dilute HCl for anilines) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.

  • Maintain the reaction at 0-5 °C for 1-2 hours. A colored precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude azo dye.

  • The dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Quantitative Data (Hypothetical based on similar reactions):

Coupling PartnerProduct Name (Illustrative)ColorYield (%)
Phenol4-((5-(Dipropylamino)pyridin-2-yl)diazenyl)phenolOrange-Red80-90
N,N-Dimethylaniline4-((5-(Dipropylamino)pyridin-2-yl)diazenyl)-N,N-dimethylanilineDeep Red85-95
2-Naphthol1-((5-(Dipropylamino)pyridin-2-yl)diazenyl)naphthalen-2-olRed-Violet80-90

Potential Biological Activities and Drug Development Applications

While no specific biological data for this compound is currently available, the broader class of substituted diaminopyridines and their derivatives have shown promise in several therapeutic areas.

  • Antimicrobial and Antifungal Agents: Many nitrogen-containing heterocyclic compounds, including pyridine derivatives, exhibit antimicrobial and antifungal properties. The synthesized imidazo[4,5-b]pyridines could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: The imidazo[4,5-b]pyridine scaffold is a known pharmacophore in a number of kinase inhibitors and other anticancer agents.[3] Derivatives of this compound could be evaluated for their antiproliferative activity against various cancer cell lines.

  • Antiviral Activity: Certain substituted pyridines have demonstrated antiviral activity. The novel heterocyclic systems synthesized from this building block could be tested for their efficacy against a range of viruses.

Conclusion

This compound is a promising building block for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein offer a foundation for the synthesis and further derivatization of this versatile molecule. Researchers are encouraged to explore the full potential of this compound in the development of novel therapeutic agents and functional materials.

References

Application Notes and Protocols for N2,N2-Dipropylpyridine-2,5-diamine in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and technical documentation lack specific examples of N2,N2-Dipropylpyridine-2,5-diamine being used in dye synthesis. The following application notes and protocols are therefore based on the general principles of dye chemistry and the known reactivity of analogous aromatic diamines, such as p-phenylenediamine (PPD) and its derivatives, which are widely used in the dye industry. These should be considered as illustrative and theoretical examples.

Introduction

This compound is a substituted aromatic diamine. Aromatic diamines are versatile precursors in the synthesis of a wide range of dyes, including azo dyes and oxidation dyes used in hair coloring products. The presence of the pyridine ring and the N,N-dipropyl substitution on one of the amino groups can influence the final color, solubility, and fastness properties of the resulting dyes.

Potential Applications in Dye Synthesis

Based on its chemical structure, this compound could potentially be utilized in two primary areas of dye synthesis: as a coupling component in the formation of azo dyes and as a primary intermediate (developer) in oxidative hair dyes.

Azo Dye Synthesis

Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.[1]

In this context, this compound, with its free primary amino group at the 5-position, could be diazotized and then coupled with various aromatic compounds. Alternatively, and more likely, the pyridine diamine itself can act as a coupling component, reacting with a diazonium salt derived from another aromatic amine. The N,N-dipropyl group and the pyridine nitrogen would act as electron-donating groups, activating the ring for electrophilic substitution by the diazonium ion.

Hypothetical Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes a general procedure for using a hypothetical N,N-dialkylated pyridine-2,5-diamine as a coupling component.

Materials:

  • Aniline (or other primary aromatic amine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium acetate

  • Ice

  • Ethanol

Procedure:

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in aqueous hydrochloric acid in a beaker.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the benzenediazonium chloride solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve a molar equivalent of this compound in a suitable solvent (e.g., dilute acetic acid).

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the solution of the pyridine diamine with constant stirring.

    • Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye with cold water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Hypothetical Quantitative Data:

The following table illustrates the kind of data that would be collected and presented for a newly synthesized azo dye. The values are purely hypothetical.

PropertyHypothetical Value
ColorDeep Red
Melting Point (°C)185-190
Molar Absorptivity (L mol⁻¹ cm⁻¹)25,000 at λmax
Light Fastness (Blue Wool Scale)4-5
Wash Fastness (Grey Scale)4

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification A Primary Aromatic Amine (e.g., Aniline) B NaNO₂ / HCl 0-5°C A->B Reacts with C Diazonium Salt B->C Forms E Azo Dye C->E Couples with D This compound (Coupling Component) D->E Reacts with Diazonium Salt F Crude Dye E->F Precipitates as G Recrystallization F->G Undergoes H Purified Azo Dye G->H Yields

Caption: General workflow for the synthesis of an azo dye.

Oxidative Hair Dye Formulations

Permanent hair dyes typically work through an oxidative process involving a primary intermediate (developer) and a coupler.[2] The primary intermediate is a para-diamine or a para-aminophenol, which is oxidized by an oxidizing agent (like hydrogen peroxide) in an alkaline medium to form a reactive quinonediimine. This intermediate then reacts with a coupler (meta-diamines, phenols, or resorcinol derivatives) to produce the final dye molecules within the hair shaft.

Given its structure as a para-diamine derivative, this compound could potentially serve as a primary intermediate in hair dye formulations. The specific color obtained would depend on the coupler used in the formulation.

Hypothetical Protocol for Hair Dye Formulation and Application

Materials:

  • Dye Precursor Cream (Part A):

    • This compound (Primary Intermediate)

    • A coupler (e.g., m-Aminophenol)

    • Alkalizing agent (e.g., monoethanolamine)

    • Surfactants, thickeners, and conditioning agents

  • Developer Cream (Part B):

    • Hydrogen peroxide (6%)

    • Stabilizers

  • Hair tresses

  • Applicator brush

  • Gloves

Procedure:

  • Formulation:

    • Prepare the dye precursor cream (Part A) by mixing the primary intermediate, coupler, and other components in a suitable base.

    • Prepare the developer cream (Part B) containing hydrogen peroxide.

  • Application:

    • Mix equal parts of the dye precursor cream and the developer cream immediately before application.

    • Apply the mixture evenly to the hair tresses using an applicator brush.

    • Allow the dye to develop for 30-40 minutes at room temperature.

  • Post-Treatment:

    • Rinse the hair thoroughly with water until the water runs clear.

    • Apply a conditioner to close the hair cuticle and enhance shine.

Hypothetical Quantitative Data for Hair Dye Performance:

ParameterHypothetical Result
Color on Virgin White HairMedium Brown
Color Fastness to Washing (20 cycles)Minimal fading
Rub FastnessGood
ΔE* (Color Change after UV exposure)< 2

Logical Relationship in Oxidative Hair Dyeing

Hair_Dye_Process A Primary Intermediate (this compound) D Reactive Quinonediimine A->D is oxidized by B Oxidizing Agent (H₂O₂) B->D C Alkaline Medium C->D facilitates F Final Dye Molecule (in hair shaft) D->F reacts with E Coupler (e.g., m-Aminophenol) E->F

Caption: Oxidative hair dyeing reaction mechanism.

Safety Considerations

Aromatic diamines are known to have the potential for skin sensitization.[3] Therefore, any handling of this compound and dyes derived from it should be done with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Patch testing is crucial before the application of any new hair dye formulation to rule out allergic reactions.[4]

Conclusion

While specific applications of this compound in dye synthesis are not documented in readily available literature, its chemical structure suggests its potential as a precursor for azo dyes and as a primary intermediate in oxidative hair dyes. The protocols and data presented here are illustrative and would require experimental validation. Researchers and professionals in drug development and materials science could explore the synthesis and properties of dyes derived from this compound to potentially discover novel chromophores with unique properties.

References

Application Note: Analytical Methods for the Characterization of N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the analytical characterization of N2,N2-Dipropylpyridine-2,5-diamine. The methods described include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Infrared (IR) Spectroscopy for functional group identification, and Thermal Analysis for assessing stability. While specific experimental data for this compound is not publicly available, the following protocols are based on established methods for analogous N,N-dialkylated pyridinediamines and serve as a comprehensive guide for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of this compound and for quantifying its presence in various matrices. A reverse-phase HPLC method is generally suitable for this type of compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient elution can be employed. A typical starting point is a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape)[1]. For MS compatibility, formic acid is preferred[1].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 254 nm for aromatic compounds).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative Quantitative Data:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time 5 - 10 minutes
Purity (Illustrative) >98%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides both retention time information for separation and mass spectral data for structural confirmation.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for amine analysis (e.g., HP-5ms) is recommended.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 100 µg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: The compound is identified by its characteristic retention time and the fragmentation pattern in the mass spectrum.

Illustrative Quantitative Data:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium (1 mL/min)
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Expected Molecular Ion [M] m/z = 193.30
Expected Fragmentation Pattern Loss of propyl groups (m/z = 150, 107), pyridine ring fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information on the type of carbon atoms (CH, CH₂, CH₃).

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Illustrative Quantitative Data (¹H NMR in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃ (propyl) 0.9 - 1.0Triplet6H
CH₂ (propyl, middle) 1.5 - 1.7Sextet4H
N-CH₂ (propyl) 3.2 - 3.4Triplet4H
NH₂ 3.5 - 4.5Broad Singlet2H
Pyridine-H 6.5 - 8.0Multiplets3H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Illustrative Quantitative Data:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine) 3300 - 3500
C-H Stretch (aliphatic) 2850 - 3000
C=C, C=N Stretch (aromatic) 1400 - 1600
C-N Stretch 1000 - 1250

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, melting point, and decomposition profile of the compound.

Experimental Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Temperature Program: Heat from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge.

  • TGA Conditions:

    • Temperature Program: Heat from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting, while the TGA curve will indicate the temperature at which the compound starts to decompose.

Illustrative Quantitative Data:

AnalysisParameterIllustrative Value
DSC Melting Point (Onset)150 - 170 °C
TGA Decomposition Onset Temperature> 200 °C

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_structure Structural Elucidation cluster_purity_stability Purity & Stability Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC (Purity Assessment) Purification->HPLC Thermal Thermal Analysis (DSC/TGA) Purification->Thermal

Analytical workflow for this compound.

This comprehensive analytical approach ensures the accurate identification, purity assessment, and stability profiling of this compound, which is crucial for its application in research and development.

References

Application Notes and Protocols for the Analysis of N2,N2-Dipropylpyridine-2,5-diamine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and the expected major fragments in the mass spectrum of N2,N2-Dipropylpyridine-2,5-diamine. These values are estimations derived from established principles of NMR and mass spectrometry and by comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.8 - 7.0d~8.5
H-47.2 - 7.4dd~8.5, ~2.5
H-67.9 - 8.1d~2.5
-NH₂3.5 - 4.5br s-
-N(CH₂CH₂CH₃)₂3.1 - 3.3t~7.5
-N(CH₂CH₂CH₃)₂1.5 - 1.7sextet~7.5
-N(CH₂CH₂CH₃)₂0.8 - 1.0t~7.5

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 158
C-3115 - 118
C-4125 - 128
C-5138 - 141
C-6145 - 148
-N(CH₂CH₂CH₃)₂50 - 53
-N(CH₂CH₂CH₃)₂20 - 23
-N(CH₂CH₂CH₃)₂10 - 12

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/zProposed FragmentRelative Abundance
207[M]⁺Moderate
178[M - C₂H₅]⁺High
164[M - C₃H₇]⁺High
136[M - C₃H₇ - C₂H₄]⁺Moderate
121[C₅H₃N(NH₂)(NCH₂)]⁺Moderate
108[C₅H₄N(NH₂)]⁺Low

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation

  • Sample Quantity : Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2][3][4]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)).[5] Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

  • Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter.[1][2] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

B. Data Acquisition

  • Instrument Setup : Tune and shim the NMR spectrometer according to standard procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer) :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer) :

    • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width : Approximately 0-200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128-1024 or more, as ¹³C has a low natural abundance.

    • Temperature : 298 K.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

II. Mass Spectrometry (MS)

A. Sample Preparation

  • Sample Purity : Ensure the sample is of high purity to avoid misinterpretation of the mass spectrum.

  • Sample Concentration : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

B. Data Acquisition (Electron Ionization - EI-MS)

  • Instrumentation : Utilize a mass spectrometer equipped with an electron ionization source.[6][7] EI is a hard ionization technique that provides valuable fragmentation information for structural elucidation.[6][7]

  • Sample Introduction : Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC-MS) inlet or a direct insertion probe can be used.

  • Ionization Parameters :

    • Electron Energy : Set to a standard of 70 eV to ensure reproducible fragmentation patterns and allow for library matching.[8][6]

    • Source Temperature : Typically set between 200-250 °C.

  • Mass Analysis :

    • Mass Range : Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-500).

    • Scan Rate : A typical scan rate is 1-2 scans per second.

  • Data Analysis :

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of substituted pyridines often involves cleavage of the side chains and fragmentation of the pyridine ring.

    • Compare the obtained spectrum with mass spectral databases if available.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Add Internal Standard c->d e Instrument Setup (Tune & Shim) d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate, Integrate & Analyze h->i

Caption: Workflow for NMR analysis of this compound.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (EI-MS) cluster_proc_ms Data Analysis a_ms Prepare Dilute Solution b_ms Sample Introduction (GC or Probe) a_ms->b_ms c_ms Ionization (70 eV) b_ms->c_ms d_ms Mass Analysis c_ms->d_ms e_ms Identify Molecular Ion d_ms->e_ms f_ms Analyze Fragmentation Pattern e_ms->f_ms g_ms Structure Elucidation f_ms->g_ms

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

Application Notes and Protocols for C-H Activation in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of modern C-H activation strategies for the synthesis of functionalized pyridine derivatives. Pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, and direct C-H functionalization offers an atom-economical and efficient route to novel analogues. These notes cover key transition-metal-catalyzed and metal-free methodologies, providing detailed experimental protocols for their application.

Introduction to C-H Activation of Pyridines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalization of the substrate.[1] In the context of pyridine chemistry, this approach is particularly attractive as it provides access to a wide range of derivatives that would be difficult to synthesize using traditional methods. However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges in terms of reactivity and regioselectivity.[1][2]

Over the past few decades, a variety of strategies have been developed to address these challenges, including the use of transition-metal catalysts, directing groups, and, more recently, metal-free approaches.[1][3] These methods have enabled the selective functionalization of the C2, C3, and C4 positions of the pyridine ring with a diverse array of substituents.

Key C-H Activation Strategies

The primary strategies for the C-H functionalization of pyridines can be broadly categorized as follows:

  • Transition-Metal-Catalyzed C-H Activation: This is the most extensively studied approach and involves the use of catalysts based on metals such as palladium, rhodium, iridium, and others. These catalysts can activate C-H bonds through various mechanisms, including oxidative addition, concerted metalation-deprotonation, and electrophilic substitution.[3]

  • Directing-Group-Assisted C-H Activation: To control the regioselectivity of the reaction, a directing group can be installed on the pyridine ring. This group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.[4]

  • Metal-Free C-H Activation: These methods avoid the use of transition metals and often rely on radical-based processes, such as the Minisci reaction, or the use of strong bases or photoredox catalysis.[5][6]

The logical relationship between these strategies is illustrated in the diagram below.

logical_relationship cluster_main C-H Activation Strategies for Pyridine Synthesis TM_Catalyzed Transition-Metal-Catalyzed DG_Assisted Directing-Group-Assisted TM_Catalyzed->DG_Assisted improves regioselectivity Directing_Group_Free Directing-Group-Free TM_Catalyzed->Directing_Group_Free simplifies substrate Metal_Free Metal-Free Metal_Free->Directing_Group_Free inherently

Logical relationship between C-H activation strategies.

Data Presentation: Quantitative Comparison of C-H Activation Strategies

The following tables summarize quantitative data for selected C-H activation reactions, providing a comparative overview of their scope and efficiency.

Table 1: Palladium-Catalyzed C3-Selective Arylation of Pyridines [7][8]

EntryPyridine SubstrateAreneYield (%)C3:C2:C4 Ratio
1PyridinePyridine7425:1:1
23,5-dimethylpyridinePyridine65-
34-picolinePyridine6819:1:1
4PyridineToluene5510:1:1
5PyridineAnisole6212:1:1

Table 2: Rhodium-Catalyzed C3-Selective Olefination of Pyridines [9]

EntryPyridine SubstrateOlefinYield (%)C3:C2 Ratio
1PyridineEthyl acrylate73>98:2
23-methylpyridineEthyl acrylate65>98:2
34-methylpyridineEthyl acrylate78>98:2
4PyridineStyrene62>98:2
5Pyridine1-Hexene55>98:2

Table 3: Metal-Free Minisci-Type C4-Alkylation of Pyridines [5]

EntryPyridine SubstrateCarboxylic AcidYield (%)C4 Selectivity
1PyridineCyclohexanecarboxylic acid81>95%
23-methylpyridineCyclohexanecarboxylic acid75>95%
3PyridinePivalic acid72>95%
4PyridineAdamantane-1-carboxylic acid85>95%
53-chloropyridineCyclohexanecarboxylic acid68>95%

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Protocol 1: Palladium-Catalyzed C3-Selective Arylation of Pyridine

This protocol describes a non-directed C3-selective arylation of pyridine with another arene, using a palladium catalyst with 1,10-phenanthroline as a ligand.[7][8]

Experimental Workflow:

experimental_workflow_1 start Start reagents Add Pd(OAc)2, 1,10-phenanthroline, Ag2CO3, and pyridine to a pressure tube start->reagents seal_heat Seal the tube and heat at 120 °C for 24 h reagents->seal_heat cool_quench Cool to room temperature and quench with water seal_heat->cool_quench extract Extract with an organic solvent cool_quench->extract purify Purify by column chromatography extract->purify end End purify->end

Workflow for Pd-catalyzed C3-arylation.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Silver(I) carbonate (Ag₂CO₃)

  • Pyridine (or substituted pyridine)

  • Arene (e.g., toluene, anisole) - if not the same as the pyridine substrate

  • Anhydrous solvent (e.g., pyridine itself or an inert solvent like dioxane)

Procedure:

  • To a sealed pressure tube, add Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and Ag₂CO₃ (0.5 mmol).

  • Add the pyridine substrate (1.0 mL, if it is also the solvent and coupling partner). If using a different arene, add the pyridine (5 mmol) and the arene.

  • Seal the pressure tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyridine.

Protocol 2: Rhodium-Catalyzed C3-Selective Olefination of Pyridine

This protocol details a directing-group-free C3-selective olefination of pyridines with activated olefins using a rhodium catalyst.[9]

Experimental Workflow:

experimental_workflow_2 start Start reagents Combine [RhCp*Cl2]2, AgSbF6, Cu(OAc)2·H2O, pyridine, and olefin in a sealed tube start->reagents heat Heat the reaction at 120 °C for 24 h reagents->heat cool_filter Cool to room temperature and filter through celite heat->cool_filter extract Extract with an organic solvent cool_filter->extract purify Purify by column chromatography extract->purify end End purify->end

Workflow for Rh-catalyzed C3-olefination.

Materials:

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Pyridine (or substituted pyridine)

  • Olefin (e.g., ethyl acrylate, styrene)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a glovebox, add [RhCp*Cl₂]₂ (0.01 mmol), AgSbF₆ (0.04 mmol), and Cu(OAc)₂·H₂O (0.4 mmol) to a sealed tube.

  • Add the pyridine substrate (0.2 mmol) and the olefin (0.3 mmol) followed by the anhydrous solvent (2 mL).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-olefinated pyridine.

Protocol 3: Metal-Free Minisci-Type C4-Selective Alkylation of Pyridine

This protocol describes a practical and regioselective C4-alkylation of pyridines using a removable blocking group, enabling a Minisci-type reaction with high selectivity.[5]

Experimental Workflow:

experimental_workflow_3 start Start minisci Perform Minisci reaction on a fumarate-blocked pyridine start->minisci remove_bg Remove the blocking group using a base (e.g., DBU) minisci->remove_bg extract_purify Extract and purify the C4-alkylated pyridine remove_bg->extract_purify end End extract_purify->end

Workflow for Minisci C4-alkylation.

Materials:

  • Fumarate-blocked pyridine derivative

  • Carboxylic acid (alkyl source)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1,2-Dichloroethane (DCE) and Water

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Minisci Reaction: To a solution of the fumarate-blocked pyridine (0.5 mmol) and the carboxylic acid (1.0 mmol) in a 1:1 mixture of DCE and water (0.1 M), add AgNO₃ (20 mol%) and (NH₄)₂S₂O₈ (1.0 mmol).

  • Stir the mixture at 50 °C for 2 hours.

  • After cooling, separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers and concentrate under reduced pressure.

  • Blocking Group Removal: Dissolve the crude product in a suitable solvent and add DBU (3.0 mmol). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the C4-alkylated pyridine.

Reaction Mechanisms and Catalytic Cycles

Understanding the mechanisms of these reactions is crucial for their optimization and application. The following diagrams illustrate the proposed catalytic cycles for the palladium-catalyzed C-H arylation and the general mechanism of the Minisci reaction.

Palladium-Catalyzed C-H Arylation Catalytic Cycle: [10]

catalytic_cycle_pd Pd_II Pd(II) Pd_Py Pd(II)-Pyridine Complex Pd_II->Pd_Py + Pyridine Palladacycle Palladacycle Pd_Py->Palladacycle C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-X (Oxidative Addition) Product_complex Product-Pd(II) Complex Pd_IV->Product_complex Reductive Elimination Product_complex->Pd_II - Product minisci_mechanism Radical_Gen Radical Generation (e.g., from R-COOH) Radical_Addition Radical Addition to Protonated Pyridine Radical_Gen->Radical_Addition Py_Protonation Pyridine Protonation Py_Protonation->Radical_Addition Rearomatization Oxidative Rearomatization Radical_Addition->Rearomatization Product Functionalized Pyridine Rearomatization->Product

References

Application Notes and Protocols for the One-Pot Synthesis of Highly Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic chemistry. One-pot multicomponent reactions (MCRs) have emerged as powerful strategies, offering significant advantages over traditional linear syntheses, including increased efficiency, atom economy, reduced waste, and operational simplicity.[2][3] These methods allow for the rapid construction of complex, highly substituted pyridine derivatives from simple, readily available starting materials in a single synthetic operation.

This document provides detailed application notes and experimental protocols for several key one-pot methodologies used to synthesize highly substituted pyridines, including the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses. The information is tailored for researchers, scientists, and professionals in drug development seeking to leverage these powerful reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a classic multicomponent reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which can then be oxidized to the corresponding pyridines.[4] The one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4] While the classic method often required harsh conditions, modern variations have been developed using greener solvents, catalysts, and energy sources to improve yields and reaction times.[3][4][5]

Logical Workflow: One-Pot Hantzsch Synthesis & Aromatization

Hantzsch_Workflow reactants Reactants: Aldehyde 2x β-Ketoester Ammonium Acetate one_pot One-Pot Condensation reactants->one_pot dhp 1,4-Dihydropyridine Intermediate one_pot->dhp oxidation In-situ Aromatization (Oxidizing Agent) dhp->oxidation pyridine Substituted Pyridine Product oxidation->pyridine

Caption: General workflow for the one-pot Hantzsch pyridine synthesis.

Quantitative Data: Hantzsch Synthesis Variants
EntryAldehydeβ-Dicarbonyl CompoundCatalyst/ConditionsTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateγ-Al2O3 nanoparticles, 90 °C, solvent-free1.595[6]
24-Cl-BenzaldehydeEthyl acetoacetateγ-Al2O3 nanoparticles, 90 °C, solvent-free1.596[6]
34-NO2-BenzaldehydeEthyl acetoacetateγ-Al2O3 nanoparticles, 90 °C, solvent-free1.098[6]
45-Bromothiophene-2-carboxaldehydeEthyl acetoacetate (2 equiv.)Ceric ammonium nitrate (CAN), RT, solvent-free1.592[5]
5BenzaldehydeEthyl acetoacetatep-Toluenesulfonic acid (PTSA), Ultrasound, Aqueous micellesN/A96[4]
6BenzaldehydeEthyl acetoacetateNone, Sealed vessel, WaterN/A86-96[3]
Experimental Protocol: γ-Alumina Nanoparticle Catalyzed Hantzsch Synthesis[6]
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and γ-Al2O3 nanoparticles (0.1 g).

  • Reaction: Heat the mixture in an oil bath at 90 °C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 1-2 hours.

  • Work-up: After completion, add ethyl acetate to the cooled reaction mixture and filter to separate the catalyst.

  • Extraction: Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture to afford the pure 1,4-dihydropyridine derivative.

  • Catalyst Recycling: The filtered catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions with minimal loss of activity.[6]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a highly versatile method for producing 2,3,6-trisubstituted pyridines.[7] The original two-step process involves the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration.[8] A significant advancement is the development of a one-pot, three-component variant where the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonium source, which then reacts with the alkynone.[7][9] This modification avoids the need to isolate the enamine intermediate and often proceeds under milder, acid-free conditions.[7][9]

Reaction Scheme: Three-Component Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz cluster_mech Reaction Pathway start dicarbonyl 1,3-Dicarbonyl Compound one_pot One-Pot Reaction (e.g., EtOH, Reflux) dicarbonyl->one_pot nh4oac Ammonium Acetate nh4oac->one_pot alkynone Alkynone alkynone->one_pot product Polysubstituted Pyridine one_pot->product enamine In-situ Enamine Formation michael Michael Addition & Cyclodehydration enamine->michael Reacts with Alkynone

Caption: One-pot, three-component Bohlmann-Rahtz pyridine synthesis.

Quantitative Data: One-Pot Bohlmann-Rahtz Synthesis[9]
Entry1,3-Dicarbonyl CompoundAlkynoneSolventTime (h)Yield (%)
1Ethyl acetoacetate1-Phenyl-2-propyn-1-oneEtOH2498
2Acetylacetone1-Phenyl-2-propyn-1-oneEtOH2494
3Methyl acetoacetate1-(2-Thienyl)-2-propyn-1-oneEtOH2488
4Dimedone1-Phenyl-2-propyn-1-oneEtOH2478
5Ethyl benzoylacetate1-Phenyl-2-propyn-1-oneEtOH2481
Experimental Protocol: Acid-Free Three-Component Pyridine Synthesis[9][10]
  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 mmol) and the alkynone (1 mmol) in ethanol, add ammonium acetate (typically 5-10 equivalents).

  • Heating: Heat the mixture at reflux for 24 hours. The large excess of ammonium acetate facilitates the spontaneous cyclodehydration.[9]

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and evaporate the solvent in vacuo.

  • Purification: Partition the residue between ethyl acetate and aqueous sodium hydrogen carbonate solution. Separate the organic layer, dry it over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the polysubstituted pyridine.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is a [3+2+1] cyclocondensation strategy that provides access to highly functionalized 2-pyridones (hydroxy-pyridines).[10] A modern, eco-friendly version of this reaction involves the three-component condensation of an alkyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium.[10][11] This method is inexpensive, user-friendly, and often results in the precipitation of the product from the reaction medium, simplifying work-up.[11][12]

Reaction Scheme: Advanced Guareschi-Thorpe Synthesis

Guareschi_Thorpe node1 Alkyl Cyanoacetate or Cyanoacetamide reaction One-Pot Condensation (Aqueous Medium, 80 °C) node1->reaction node2 1,3-Dicarbonyl node2->reaction node3 Ammonium Carbonate (Nitrogen Source & Promoter) node3->reaction product Hydroxy-cyanopyridine (2-Pyridone) reaction->product

Caption: Green synthesis of 2-pyridones via the Guareschi-Thorpe reaction.

Quantitative Data: Aqueous Guareschi-Thorpe Synthesis[11]
EntryCyano Compound1,3-Dicarbonyl CompoundConditionsTime (h)Yield (%)
1Ethyl cyanoacetateAcetylacetone(NH4)2CO3, H2O, 80 °C395
2MalononitrileAcetylacetone(NH4)2CO3, H2O, 80 °C392
3CyanoacetamideAcetylacetone(NH4)2CO3, H2O, 80 °C398
4Ethyl cyanoacetateDimedone(NH4)2CO3, H2O, 80 °C596
5Ethyl cyanoacetateEthyl acetoacetate(NH4)2CO3, H2O, 80 °C492
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis[11][12]
  • Reactant Mixture: In a flask, mix the 1,3-dicarbonyl compound (1 mmol), the cyano-compound (e.g., ethyl cyanoacetate) (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent Addition: Add water (5 mL) to the mixture.

  • Reaction: Stir the suspension at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC. The product often precipitates out of the solution as the reaction proceeds.

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine product. No further purification is typically required.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a reliable method for preparing 2,4,6-trisubstituted pyridines.[13] The reaction occurs between an α-pyridinium methyl ketone salt (Kröhnke salt) and an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[13][14] One-pot variations have been developed that avoid the pre-synthesis of the Kröhnke salt by condensing an acetophenone, an aldehyde, and ammonium acetate directly.[15][16] This approach offers high atom economy and can be performed under solvent-free or green solvent conditions.[15][16]

Logical Relationship: One-Pot Kröhnke-type Synthesis

Krohnke_One_Pot acetophenone Substituted Acetophenone one_pot One-Pot Condensation acetophenone->one_pot aldehyde Aryl Aldehyde aldehyde->one_pot nh4oac Ammonium Acetate nh4oac->one_pot catalyst Catalyst / Medium (e.g., CoCl2, PEG-400) catalyst->one_pot product 2,4,6-Triaryl Pyridine one_pot->product

Caption: One-pot synthesis of 2,4,6-triarylpyridines (Kröhnke type).

Quantitative Data: One-Pot Kröhnke-type Synthesis[17]
EntryAcetophenoneAldehydeCatalystTemp (°C)Time (min)Yield (%)
1AcetophenoneBenzaldehydeCoCl2·6H2O1201595
24-MethylacetophenoneBenzaldehydeCoCl2·6H2O1202092
34-Chloroacetophenone4-ChlorobenzaldehydeCoCl2·6H2O1201596
44-Nitroacetophenone4-NitrobenzaldehydeCoCl2·6H2O1202590
5Acetophenone4-MethoxybenzaldehydeCoCl2·6H2O1202094
Experimental Protocol: Cobalt-Catalyzed Solvent-Free Kröhnke Synthesis[17]
  • Reactant Mixture: In a flask, thoroughly mix the acetophenone (2 mmol), aryl aldehyde (1 mmol), ammonium acetate (10 mmol), and CoCl2·6H2O (0.2 mmol).

  • Reaction: Heat the solvent-free mixture in a preheated oil bath at 120 °C for the specified time (typically 15-30 minutes).

  • Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and add cold water.

  • Isolation: Stir the mixture, and collect the resulting solid precipitate by filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure 2,4,6-triarylpyridine. The aqueous filtrate can be used for catalyst recycling after evaporation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N2,N2-Dipropylpyridine-2,5-diamine, a compound of interest for researchers in drug development and related scientific fields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely applicable and logical two-step synthesis begins with 2-chloro-5-nitropyridine. The first step involves a nucleophilic aromatic substitution reaction with di-n-propylamine to yield N2,N2-Dipropyl-5-nitropyridin-2-amine. The subsequent step is the reduction of the nitro group to an amine, affording the final product, this compound.

Q2: Are there any critical safety precautions to consider during this synthesis?

A2: Yes. 2-chloro-5-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reduction of the nitro group, particularly if using catalytic hydrogenation, involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures in place. Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Q3: What are the key factors that can influence the overall yield of the synthesis?

A3: The overall yield is primarily influenced by the efficiency of both the nucleophilic aromatic substitution and the nitro group reduction steps. Key factors include the purity of the starting materials, the choice of solvent and base in the substitution reaction, the reaction temperature and duration, and the effectiveness of the reducing agent and catalyst in the reduction step. Efficient purification at each stage is also crucial to maximize the final yield.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of N2,N2-Dipropyl-5-nitropyridin-2-amine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add di-n-propylamine (1.2 eq).

  • Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) (1.5 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N2,N2-Dipropyl-5-nitropyridin-2-amine.

Step 2: Synthesis of this compound

  • Dissolve N2,N2-Dipropyl-5-nitropyridin-2-amine (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a catalyst, for instance, 10% Palladium on carbon (Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reagents and Typical Reaction Parameters

StepReagentMolar Equiv.SolventBase (if any)TemperatureDuration
12-chloro-5-nitropyridine1.0AcetonitrileK₂CO₃ (1.5 eq)80-120°C4-12 h
1Di-n-propylamine1.2
2N2,N2-Dipropyl-5-nitropyridin-2-amine1.0Ethanol-Room Temp.2-8 h
210% Pd/C0.05-0.1
2HydrogenExcess

Troubleshooting Guide

Q4: My nucleophilic aromatic substitution reaction is sluggish or incomplete. How can I improve it?

A4:

  • Increase the Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature in increments of 10°C.

  • Change the Solvent: A more polar aprotic solvent like DMF or DMSO can accelerate the reaction compared to acetonitrile.

  • Check Reagent Purity: Ensure that the di-n-propylamine and the solvent are free of water, which can interfere with the reaction.

  • Use a Stronger Base: While potassium carbonate is standard, a stronger non-nucleophilic base like cesium carbonate (Cs₂CO₃) can sometimes improve the reaction rate.

Q5: The yield of my nitro group reduction is low. What are the potential causes and solutions?

A5:

  • Catalyst Inactivation: The Palladium on carbon catalyst can become poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst. In some cases, increasing the catalyst loading can help.

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure it is sufficiently large and that there are no leaks in the system. For larger scale reactions, a Parr hydrogenator is recommended for maintaining consistent hydrogen pressure.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods. Common alternatives include using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid.

Q6: I am observing multiple spots on my TLC after the reduction step. What could they be?

A6:

  • Incomplete Reaction: The starting nitro compound may still be present.

  • Partially Reduced Intermediates: Nitroso or hydroxylamine intermediates may be formed if the reduction is not complete.

  • Side Reactions: Over-reduction or side reactions involving the pyridine ring can sometimes occur, though this is less common with palladium catalysts.

  • Solution: Ensure the reaction is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen. Allow the reaction to run for a longer duration or consider a fresh batch of catalyst.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start 2-chloro-5-nitropyridine + Di-n-propylamine react Heat with K₂CO₃ in Acetonitrile start->react workup1 Aqueous Workup & Extraction react->workup1 purify1 Column Chromatography workup1->purify1 intermediate N2,N2-Dipropyl-5-nitropyridin-2-amine purify1->intermediate reduce H₂ / Pd/C in Ethanol intermediate->reduce workup2 Filtration & Concentration reduce->workup2 final_product This compound workup2->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 start Low Yield in Synthesis q1 Incomplete Substitution? start->q1 Check TLC of Step 1 q2 Incomplete Reduction? start->q2 Check TLC of Step 2 s1a Increase Temperature q1->s1a Yes s1b Use Polar Aprotic Solvent (DMF) q1->s1b Yes s1c Check Reagent Purity q1->s1c Yes s2a Use Fresh Catalyst q2->s2a Yes s2b Ensure Adequate H₂ Supply q2->s2b Yes s2c Try Alternative Reducing Agents (e.g., SnCl₂, Fe) q2->s2c Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted pyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing substituted pyridines?

A1: The primary challenges in pyridine synthesis include controlling regioselectivity, preventing the formation of byproducts through side reactions like over-alkylation or polymerization, and achieving satisfactory yields. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while electrophilic substitution is generally more difficult than for benzene.[1]

Q2: How can I improve the regioselectivity of my pyridine synthesis?

A2: Improving regioselectivity often involves strategic use of directing groups or modifying the reaction conditions. For instance, in Minisci-type alkylations, using a blocking group on the pyridine nitrogen can direct alkylation to the C-4 position.[2] In other syntheses, the choice of solvent and catalyst can significantly influence the regiochemical outcome.

Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?

A3: Common side reactions include the formation of regioisomers, over-alkylation leading to polysubstituted pyridines, and polymerization, especially with vinylpyridines. In specific named reactions like the Hantzsch synthesis, side products can arise from competing condensation pathways.[3][4] In the Bohlmann-Rahtz synthesis, incomplete cyclization or alternative cyclization pathways can lead to impurities.[3]

Q4: Are there any "green" or more environmentally friendly methods for pyridine synthesis?

A4: Yes, there is a growing focus on developing greener synthetic routes. This includes using water as a solvent, employing catalyst-free conditions, or using microwave-assisted synthesis to reduce reaction times and energy consumption. For example, modified Guareschi-Thorpe reactions have been successfully performed in aqueous media.[5][6]

Troubleshooting Guides

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which are then oxidized to pyridines.[7]

Problem: Low yield of the desired pyridine.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time or temperature. Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or ceric ammonium nitrate (CAN).[3][8]Improved conversion of starting materials to the dihydropyridine intermediate.
Inefficient Oxidation The oxidation of the intermediate dihydropyridine can be a critical step. Common oxidizing agents like nitric acid can lead to side reactions.[3] Try milder or more efficient oxidizing agents such as iodine in refluxing methanol or manganese dioxide.[9]Higher yield of the final aromatic pyridine product with fewer byproducts.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and yield. While alcohols are common, reactions in aqueous micelles under ultrasonic irradiation have shown to give high yields.[7]Increased reaction efficiency and product yield.
Side Reactions Competing Knoevenagel condensation or Michael addition reactions can consume starting materials. The order of addition of reagents can be critical in minimizing these.[10]Reduction of byproducts and an increase in the desired product's yield.

Problem: Formation of significant byproducts.

Byproduct Identification Mitigation Strategy
Over-oxidized products Characterize byproducts using NMR and MS to identify species with additional oxidized functionalities.Use a milder oxidizing agent and carefully control the stoichiometry of the oxidant.
Unreacted intermediates Monitor the reaction by TLC or LC-MS to detect the persistence of the dihydropyridine intermediate.Ensure sufficient reaction time and potency of the oxidizing agent.
Symmetrical Hantzsch esters In unsymmetrical syntheses, the formation of symmetrical byproducts can occur.[10]Optimize the order of reagent addition to favor the formation of the desired unsymmetrical product.[10]
Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynylketone to form a 2,3,6-trisubstituted pyridine.[3] A major challenge is the high temperature often required for the final cyclodehydration step.[3]

Problem: The reaction requires very high temperatures and gives a low yield.

Possible Cause Troubleshooting Step Expected Outcome
High activation energy for cyclodehydration The heat-induced E/Z isomerization and subsequent cyclodehydration are often the rate-limiting steps.[3] The use of acid catalysis (e.g., acetic acid, Amberlyst 15) can significantly lower the required temperature.[3][11]The reaction proceeds at a lower temperature, reducing thermal decomposition and improving the yield.
Poor enamine reactivity If the enamine is not sufficiently nucleophilic, the initial Michael addition will be slow.Ensure the enamine is freshly prepared and of high purity. Consider in situ generation of the enamine.[3]
Solvent effects The choice of solvent can influence the reaction. Protic solvents like ethanol are often favored over aprotic solvents like DMSO.[3]Improved reaction rate and yield.

Problem: Poor regioselectivity.

Possible Cause Troubleshooting Step Expected Outcome
Similar steric/electronic properties of substituents The regioselectivity is often governed by the steric and electronic nature of the substituents on the enamine and ethynylketone.Modify the starting materials to have more distinct steric or electronic properties to favor one regioisomer.
Reaction conditions favoring mixture of isomers The reaction conditions may not be optimal for directing the reaction towards a single isomer.Experiment with different acid catalysts (Brønsted vs. Lewis acids) and solvent systems to enhance regioselectivity.[12]
Guareschi-Thorpe Pyridine Synthesis

This reaction prepares 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[13]

Problem: Low yield of the 2-pyridone.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient condensation The initial condensation may be slow or reversible under the reaction conditions.The use of a suitable nitrogen source and catalyst is crucial. Ammonium carbonate in an aqueous medium has been shown to be effective, acting as both a nitrogen source and a promoter.[6]
Formation of byproducts Side reactions of the starting materials can reduce the yield.Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired cyclization pathway. Using an aqueous system can sometimes lead to cleaner reactions and precipitation of the product.[6]
Incorrect pH The pH of the reaction medium can influence the reactivity of the components.Using a buffered system or a reagent like ammonium carbonate that controls the pH can improve the yield.[6]

Experimental Protocols

General Procedure for Hantzsch Pyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol (5-10 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Isolation of Dihydropyridine: After completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.

  • Oxidation: Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or iodine) portion-wise while monitoring the reaction.

  • Work-up and Purification: After the oxidation is complete, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

General Procedure for Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)

This modified procedure avoids the isolation of the aminodiene intermediate.

  • Reaction Setup: To a solution of the enamine (1 mmol) and the ethynylketone (1.1 mmol) in a suitable solvent (e.g., a 5:1 mixture of toluene and acetic acid), add a catalyst if necessary (e.g., a catalytic amount of a Lewis acid like ZnBr₂).[3][12]

  • Reaction: Heat the mixture at a temperature ranging from 50 °C to reflux, depending on the substrates and catalyst used. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the substituted pyridine.[3]

General Procedure for Guareschi-Thorpe Pyridine Synthesis (Aqueous Conditions)

This environmentally friendly procedure uses water as the solvent.

  • Reaction Setup: In a flask, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent Addition: Add water (5 mL) to the mixture.

  • Reaction: Heat the reaction mixture at 80-100 °C with stirring. The product often precipitates from the reaction mixture upon formation.

  • Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Collect the precipitated product by filtration, wash with cold water, and dry.[6]

Data Presentation

Table 1: Effect of Reaction Conditions on Hantzsch Pyridine Synthesis Yield

EntryAldehydeβ-KetoesterNitrogen SourceSolventCatalystTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateNH₄OAcEthanolNoneReflux875[7]
2BenzaldehydeEthyl acetoacetateNH₄OAcWater (SDS micelles)PTSART296[7]
34-Cl-BenzaldehydeDimedone/Ethyl acetoacetateNH₄OAcEthanolAg-CPReflux1.595[14]
45-Br-Thiophene-2-carboxaldehydeEthyl acetoacetateNH₄OAcNoneCANRT2.592[8]

Table 2: Influence of Catalyst on Bohlmann-Rahtz Synthesis

EntryEnamineEthynyl KetoneCatalystSolventTemp (°C)Yield (%)Reference
1Ethyl β-aminocrotonate4-(trimethylsilyl)but-3-yn-2-oneNoneTolueneRefluxNo Reaction[12]
2Ethyl β-aminocrotonate4-(trimethylsilyl)but-3-yn-2-oneAcetic AcidToluene5085[11]
3Ethyl β-aminocrotonate4-(trimethylsilyl)but-3-yn-2-oneAmberlyst 15Toluene5082[11]
4Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneYb(OTf)₃DichloromethaneReflux90[12]

Table 3: Optimization of Nitrogen Source in Guareschi-Thorpe Reaction

Entry1,3-DicarbonylCyano-componentNitrogen SourceSolventTemp (°C)Yield (%)Reference
1Ethyl acetoacetateEthyl cyanoacetateNH₄OAcH₂O/HOAcRefluxMixture[6]
2Ethyl acetoacetateEthyl cyanoacetate(NH₄)₂CO₃H₂O8096[6]
3Ethyl acetoacetateCyanoacetamide(NH₄)₂CO₃H₂O/EtOH (1:1)8098[2]

Visualizations

Hantzsch_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_oxidation Oxidation cluster_purification Work-up & Purification Aldehyde Aldehyde Mixing Mix reactants in solvent Aldehyde->Mixing BetaKetoester β-Ketoester (2 eq.) BetaKetoester->Mixing NitrogenSource Nitrogen Source (e.g., NH₄OAc) NitrogenSource->Mixing Reflux Heat to reflux Mixing->Reflux DHP_Formation 1,4-Dihydropyridine Formation Reflux->DHP_Formation Add_Oxidant Add Oxidizing Agent DHP_Formation->Add_Oxidant Pyridine_Formation Pyridine Formation Add_Oxidant->Pyridine_Formation Workup Aqueous Work-up Pyridine_Formation->Workup Purify Column Chromatography / Recrystallization Workup->Purify Final_Product Substituted Pyridine Purify->Final_Product

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Increase Time / Temperature Add Catalyst Incomplete->Optimize_Conditions Check_Oxidation Evaluate Oxidation Step Complete->Check_Oxidation Success Yield Improved Optimize_Conditions->Success Inefficient_Oxidation Oxidation Inefficient Check_Oxidation->Inefficient_Oxidation Check_Byproducts Analyze for Byproducts (NMR/MS) Check_Oxidation->Check_Byproducts Change_Oxidant Use Milder / More Potent Oxidant Inefficient_Oxidation->Change_Oxidant Change_Oxidant->Success Side_Reactions Significant Side Reactions Check_Byproducts->Side_Reactions Optimize_Reagents Change Reagent Addition Order Optimize Stoichiometry Side_Reactions->Optimize_Reagents Optimize_Reagents->Success

Caption: Troubleshooting logic for low yields in pyridine synthesis.

Bohlmann_Rahtz_Mechanism Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization (Heat/Acid) Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Simplified reaction pathway of the Bohlmann-Rahtz synthesis.

References

Optimizing reaction conditions for diaminopyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diaminopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Troubleshooting

Question: My reaction is resulting in a low yield or has failed completely. What initial steps should I take to troubleshoot?

Answer: A low or zero yield in diaminopyridine synthesis can stem from several factors. A systematic approach is crucial for identifying the root cause. Key areas to investigate include the quality of starting materials and reagents, the inertness of the reaction atmosphere, and the precision of reaction parameter control (temperature, time, and stoichiometry).

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow start_node Low / No Yield Observed p1 1. Verify Starting Materials & Reagents start_node->p1 Start Diagnosis decision_node decision_node process_node process_node solution_node solution_node d1 Are materials pure & dry? p1->d1 p2 2. Check Reaction Atmosphere d1->p2 Yes s1 Purify/dry starting materials. Use fresh, high-purity reagents. d1->s1 No d2 Was the system properly inerted (N2/Ar)? p2->d2 p3 3. Review Reaction Conditions d2->p3 Yes s2 Ensure rigorous exclusion of air/moisture. Use dry solvents and proper degassing techniques. d2->s2 No d3 Were temperature, time, and stoichiometry correct? p3->d3 p4 4. Analyze for Side Reactions d3->p4 Yes s3 Calibrate equipment. Carefully re-check calculations and procedure. d3->s3 No s4 Consult specific method guide (Chichibabin, Buchwald-Hartwig, etc.) for known side products. p4->s4

Caption: General troubleshooting workflow for synthesis reactions.
Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide (NaNH₂). It is particularly useful for synthesizing 2-aminopyridine and 2,6-diaminopyridine.

Question: My Chichibabin reaction for 2,6-diaminopyridine is inefficient. What are the most critical parameters to optimize?

Answer: The Chichibabin reaction is highly sensitive to reaction conditions. Key factors influencing the reaction's success include temperature, the quality of the sodium amide, solvent choice, and the potential use of catalysts.[1][2]

  • Temperature: This reaction requires high temperatures, typically between 140-220°C.[3] However, excessively high temperatures can increase side reactions, reducing the overall yield.[3] An optimal temperature of 150-180°C is often recommended.[3]

  • Sodium Amide: The reaction requires a molar excess of sodium amide, often in a 2.0-4.0 to 1.0 ratio with pyridine.[3] Interestingly, some studies suggest that less pure sodium amide can lead to better yields, possibly due to catalytic impurities.[4]

  • Solvent: The reaction is typically run in inert, high-boiling solvents like toluene, xylene, or mineral oil.[1][4]

  • Phase-Transfer Catalysts: Because sodium amide is insoluble in most organic solvents, the reaction is heterogeneous.[3] Adding a phase-transfer catalyst can significantly shorten reaction times and improve yields.[3][5]

Data Presentation: Optimizing Chichibabin Reaction Conditions for 2,6-Diaminopyridine

ParameterTraditional MethodImproved Method with Catalyst[5]Notes
Temperature ~170°C160-170°CMaintaining temperature is critical; overheating can cause side reactions.[3][5]
Reagents Pyridine, Sodium AmidePyridine, Sodium Amide---
Catalyst NonePhase-Transfer CatalystCatalysts can be aromatic or fatty alcohol amines.[3]
Reaction Time >8 hours3-10 hoursCatalyst significantly reduces reaction time.[3]
Yield Variable, often lowerUp to 90%Improved methods show a significant increase in yield.[5]

Experimental Protocol: Synthesis of 2,6-Diaminopyridine via Improved Chichibabin Reaction[3][5]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium amide (135.5 g), an inert organic solvent (e.g., toluene), and a phase-transfer catalyst.

  • Heating: Heat the mixture to 160°C under an inert atmosphere (N₂ or Ar).

  • Pyridine Addition: Add pyridine (81 mL) dropwise via the dropping funnel at a rate of approximately 1.2 mL/min, ensuring the reaction temperature does not exceed 170 ± 5°C.

  • Reaction: Maintain stirring (120 RPM) at this temperature for 8 hours, or until gas evolution ceases.

  • Workup: Cool the reaction mixture. The catalyst can be separated for reuse. Carefully add water to hydrolyze the reaction mixture.

  • Isolation: Cool the aqueous mixture to induce crystallization. Filter the crude product.

  • Purification: Recrystallize the product from toluene to obtain pure 2,6-diaminopyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of various diaminopyridines from their corresponding halopyridines.

Question: How do I select the right conditions for a Buchwald-Hartwig amination to synthesize an N-aryl diaminopyridine derivative?

Answer: Optimizing a Buchwald-Hartwig amination requires careful selection of the ligand, base, palladium precursor, and solvent. The interplay between these components is critical for achieving high yields.[6][7]

  • Ligands: Bulky, electron-rich phosphine ligands are essential.[6] Common choices include Xantphos, XPhos, and SPhos. The choice of ligand can dramatically impact reaction efficiency and substrate scope.[6][8]

  • Base: Both inorganic (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and organic bases can be used. The base deprotonates the amine and plays a crucial role in the catalytic cycle. The selection should consider the amine's pKa and the substrate's functional group tolerance.[7]

  • Palladium Precursor: While Pd(dba)₂ or Pd₂ (dba)₃ are common, modern "precatalysts" (Generations 3 and 4) are often preferred. They are air-stable, easy to handle, and activate readily with weak bases, offering excellent catalytic activity.[7]

  • Solvent: Common solvents include toluene, dioxane, and THF. The solvent must dissolve the substrates and the inorganic base to a sufficient extent.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange amine_complex L-Pd(II)(Ar)(NHR'R'') ligand_exchange->amine_complex hx_base [H-Base]+X- ligand_exchange->hx_base reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->ligand_exchange base Base base->ligand_exchange

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Effect of Ligand and Base on Buchwald-Hartwig Amination Yields

Aryl HalideAmineLigandBaseSolventYield
4-(pyridin-3-yl)pyrimidin-2-yl bromideAryl Amine AXantphosNaOt-BuToluene82%[8]
4-(pyridin-3-yl)pyrimidin-2-yl bromideAryl Amine BXantphosNaOt-BuToluene31%[8]
4-(pyridin-3-yl)pyrimidin-2-yl bromideAryl Amine CXantphosNaOt-BuToluene27%[8]
1-bromo-2,4-dimethylbenzenePyrimidin-2-amineXantphosNaOt-BuToluene35%[8]

Note: Yields are highly substrate-dependent. The table illustrates how yields can vary significantly even with the same catalyst system.

Multi-Step Synthesis & Purification

Many diaminopyridines, such as 3,4-diaminopyridine, are synthesized via a multi-step route, commonly involving nitration followed by reduction.

Question: What is an efficient method for synthesizing 3,4-diaminopyridine?

Answer: A highly efficient, modern route involves the catalytic hydrogenation of 3-nitro-4-aminopyridine.[9] This method avoids harsh reagents like tin and hydrochloric acid.[10] An older, longer pathway required 5 steps and resulted in lower overall yields (around 45%).[11] The improved 3-step synthesis can increase the total yield to 55-67%.[11]

Data Presentation: Comparison of Synthetic Routes to 3,4-Diaminopyridine

MethodKey StepsOverall YieldPurityNotes
Traditional Route 5 steps including nitration, chloro-substitution, ethoxy-substitution, amino-substitution, and reduction.~45%[11]~97.5%[11]Uses hazardous reagents like PCl₅ or POCl₃.[11]
Improved Route 3 steps: nitration of 4-methoxypyridine, amination, and catalytic hydrogenation.55-67%[11]>99.5%[11]Avoids harsh chlorinating agents.[11]

Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-4-aminopyridine[9]

  • Setup: To a solution of 3-nitro-4-aminopyridine (50 g, 395 mmol) in a mixture of methanol (500 mL) and THF (500 mL), add 10% Palladium on Carbon (Pd/C) (5 g).

  • Reaction: Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at 10°C for 24 hours.

  • Workup: Once the reaction is complete (monitored by uptake of 3 equivalents of H₂), filter the mixture to remove the Pd/C catalyst.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the 3,4-diaminopyridine product. A yield of 97% for this step has been reported.[9]

Question: I'm facing challenges purifying my final diaminopyridine product. What are the best practices?

Answer: Purification can be challenging due to the polar nature of diaminopyridines. Common issues include poor separation on silica gel and solvent incompatibility.[12][13] A combination of techniques is often necessary.

  • Acid-Base Extraction: Utilize the basicity of the amino groups to move the product between aqueous acid and organic layers, leaving non-basic impurities behind.

  • Crystallization: This is a highly effective method for obtaining pure product if a suitable solvent system can be found.

  • Column Chromatography: While challenging, it is often necessary. Using a more polar stationary phase (like alumina) or a modified mobile phase (e.g., dichloromethane/methanol with a small amount of ammonia) can improve separation. Inline purification with silica cartridges is also an option in flow chemistry setups, though it can be the rate-limiting step.[12]

Purification_Workflow input_node Crude Reaction Mixture p1 Aqueous Workup (e.g., Quench & Extraction) input_node->p1 Start Purification process_node process_node decision_node decision_node output_node Pure Diaminopyridine p2 Acid-Base Extraction (Separate basic product from neutral impurities) p1->p2 p3 Dry Organic Layer & Concentrate p2->p3 d1 Is product a solid? p3->d1 p4a Attempt Recrystallization d1->p4a Yes p4b Column Chromatography (Silica or Alumina) d1->p4b No d2 Is purity >99%? p4a->d2 d2->output_node Yes d2->p4b No p4b->output_node

Caption: General purification workflow for diaminopyridine products.

References

N2,N2-Dipropylpyridine-2,5-diamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide based on the chemical properties of analogous compounds. Due to a lack of specific published data on N2,N2-Dipropylpyridine-2,5-diamine, some of the potential issues and pathways described are hypothetical. We strongly recommend performing stability studies under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound, providing potential causes and recommended actions.

Observed IssuePotential CauseRecommended Action
Color Change (e.g., yellowing, darkening) Oxidation of the amine groups due to exposure to air and/or light. Aromatic amines are particularly susceptible to oxidation.Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed, amber-colored vial in a cool, dark place. Purge solutions with an inert gas before use. For more information on handling air-sensitive reagents, refer to established laboratory protocols.[1][2][3][4][5]
Precipitation from Solution Change in temperature or solvent polarity. Potential degradation leading to insoluble polymeric byproducts.Ensure the compound is fully dissolved at the desired concentration and temperature. If precipitation occurs upon storage, gently warm the solution. If it does not redissolve, it may have degraded, and a fresh solution should be prepared.
Inconsistent Experimental Results Degradation of the compound, leading to a lower effective concentration. The presence of impurities from degradation may interfere with the reaction.Use freshly prepared solutions for critical experiments. Monitor the purity of the stock solution regularly using an appropriate analytical method (e.g., HPLC, LC-MS).
Loss of Purity Over Time Slow degradation under storage conditions. Hydrolysis if exposed to moisture.Re-evaluate storage conditions. Consider storing under an inert atmosphere at a lower temperature (e.g., -20°C). Ensure the use of anhydrous solvents for preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Due to the presence of reactive amine functionalities, this compound is likely susceptible to atmospheric oxidation. For optimal stability, it should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: While specific data is unavailable for this compound, analogous aromatic amines and N-alkylated pyridines are susceptible to the following degradation pathways:

  • Oxidation: The primary and tertiary amine groups can be oxidized upon exposure to air, leading to the formation of colored impurities.

  • Photodegradation: Exposure to light, especially UV light, can promote degradation.

  • N-dealkylation: The propyl groups on the tertiary amine could potentially be cleaved under certain harsh conditions.

  • Carbamate Formation and Cyclization: In the presence of CO2, diamines can form carbamates, which may lead to further reactions and degradation, a known pathway for other diamine compounds.[1][2]

Q3: What solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent will depend on the specific application. For general use, anhydrous aprotic solvents such as acetonitrile, THF, or dichloromethane are likely suitable. It is crucial to use high-purity, dry solvents to minimize degradation. If aqueous solutions are required, they should be prepared fresh and used immediately. The pH of the aqueous solution could significantly impact stability.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. The appearance of new peaks or a decrease in the area of the main peak over time would indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized to identify potential degradation products by their mass-to-charge ratio. Several suppliers offer analytical services and documentation that may include HPLC and LC-MS data.[6]

Data Presentation

As no specific quantitative stability data for this compound was found in the literature, a template is provided below for researchers to record their own experimental stability data.

Table 1: User-Generated Stability Data for this compound

ConditionTimepointPurity (%)AppearanceNotes
Solid, RT, Air 0
1 week
1 month
Solid, -20°C, Inert Gas 0
1 month
6 months
Solution in [Solvent], RT 0
24 hours
1 week

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

  • Initial Analysis:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Immediately analyze the initial purity (T=0) of the solution using a validated HPLC method. Record the peak area and retention time of the parent compound. Note the presence of any impurity peaks.

  • Stress Conditions:

    • Thermal Stability: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., 4°C, room temperature, 40°C) in the dark.

    • Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with a specified lux level). Keep a control sample in the dark at the same temperature.

    • pH Stability: Prepare aqueous buffered solutions at different pH values (e.g., pH 2, pH 7, pH 9) containing the compound.

  • Timepoint Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week), retrieve the samples from the different stress conditions.

    • Analyze each sample by HPLC under the same conditions as the initial analysis.

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the T=0 sample.

    • Calculate the percentage of the parent compound remaining.

    • Note the formation of any new peaks, which would indicate degradation products.

Mandatory Visualization

Hypothetical_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, light Photodegradation Photodegradation This compound->Photodegradation hv N_Dealkylation N_Dealkylation This compound->N_Dealkylation Harsh Conditions Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Photodegradation_Products Photodegradation_Products Photodegradation->Photodegradation_Products Dealkylated_Products Dealkylated_Products N_Dealkylation->Dealkylated_Products

Caption: Hypothetical degradation pathways for this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock_Solution Prepare Stock Solution Initial_Analysis Initial Analysis (T=0) (HPLC, LC-MS) Stock_Solution->Initial_Analysis Thermal Thermal Stress (e.g., 4°C, RT, 40°C) Initial_Analysis->Thermal Photo Photostability (Light Exposure) Initial_Analysis->Photo pH pH Stress (Aqueous Buffers) Initial_Analysis->pH Timepoint_Analysis Analysis at Timepoints (e.g., 24h, 1 week) Thermal->Timepoint_Analysis Photo->Timepoint_Analysis pH->Timepoint_Analysis Data_Evaluation Data Evaluation (% Remaining, Impurity Profile) Timepoint_Analysis->Data_Evaluation

Caption: General experimental workflow for a stability study.

References

Technical Support Center: N2,N2-Dipropylpyridine-2,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N2,N2-Dipropylpyridine-2,5-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction temperature in 5-10°C increments. - Extend the reaction time.
2. Reagent Degradation: The diamine may have oxidized, or other reagents may be of poor quality.- Use freshly opened or purified reagents. - Store this compound under an inert atmosphere (e.g., argon or nitrogen) and away from light.
3. Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal.- Carefully check the calculations for all reagents. - Consider performing a small-scale reaction screen with varying stoichiometry.
Formation of Multiple Products/Impurities 1. Side Reactions: The diamine has two nucleophilic amino groups which can lead to multiple substitutions or side reactions.- Use a suitable protecting group for one of the amino groups if regioselectivity is desired. - Optimize the reaction temperature; lower temperatures often favor the desired product.
2. Over-alkylation/arylation: The secondary amine can react further.- Use a stoichiometric amount of the alkylating/arylating agent. - Add the electrophile slowly to the reaction mixture.
3. Reaction with Solvent: Certain solvents can react with pyridines. For example, dichloromethane (DCM) can form bispyridinium dichlorides with pyridine derivatives.[1]- Choose an inert solvent that is appropriate for the reaction conditions. - If DCM must be used, consider running the reaction at a lower temperature and for a shorter duration.[1]
Difficult Purification 1. Product is highly polar: The amino groups make the compound polar, leading to difficult separation from polar byproducts.- Utilize column chromatography with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Consider derivatization to a less polar compound before purification, followed by deprotection.
2. Presence of colored impurities: Oxidation of the diamine or side reactions can lead to colored byproducts.- Treat the crude product with activated charcoal to remove some colored impurities. - Recrystallization from a suitable solvent system can be effective.
3. Product is an oil: The product may not crystallize easily.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. - Use high-vacuum distillation or preparative HPLC for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent degradation?

A1: this compound, like many diamines, can be sensitive to air and light. It is best stored in an amber glass vial under an inert atmosphere such as argon or nitrogen. For long-term storage, refrigeration is recommended.

Q2: I am seeing a dark coloration in my reaction mixture. What could be the cause?

A2: Dark coloration often indicates the formation of oxidized impurities. This can happen if the reaction is exposed to air, if the starting material has degraded, or if the reaction is run at too high a temperature. Purging the reaction vessel with an inert gas and using degassed solvents can help minimize this issue.

Q3: How can I selectively react with only one of the amino groups on this compound?

A3: Achieving regioselectivity can be challenging due to the presence of two nucleophilic sites. The reactivity of the two amino groups (the 2-dipropylamino and the 5-amino) will be different due to electronic and steric effects. A common strategy is to use a protecting group to temporarily block one of the amines while the other is reacted. The choice of protecting group will depend on the specific reaction conditions.

Q4: My purification by column chromatography is not giving a clean separation. What can I try?

A4: If standard silica gel chromatography is not effective, consider the following:

  • Change the solvent system: Experiment with different solvent mixtures to improve separation. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help with tailing of amines on silica gel.

  • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica for purifying amines. Reversed-phase chromatography (C18) may also be an option for less polar derivatives.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.

Experimental Protocols

General Protocol for N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.5 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow prep Reaction Preparation (Inert atmosphere, add reagents) reaction Reaction (Heating and stirring) prep->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, extraction) monitoring->workup Complete purification Purification (Column chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A general experimental workflow for a chemical reaction.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes side_reactions Multiple Products? start->side_reactions No optimize_conditions Optimize Reaction (Time, Temperature) check_reagents->optimize_conditions adjust_temp Adjust Temperature side_reactions->adjust_temp Yes purification_issues Purification Difficulty? side_reactions->purification_issues No protecting_group Consider Protecting Group Strategy adjust_temp->protecting_group change_column Change Chromatography Conditions purification_issues->change_column Yes recrystallize Attempt Recrystallization change_column->recrystallize

Caption: A troubleshooting decision tree for chemical reactions.

References

Technical Support Center: Synthesis of N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2,N2-Dipropylpyridine-2,5-diamine. The following information is based on established principles of organic synthesis, with a focus on the most plausible and scalable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the synthesis of this compound?

A1: For scalable and reliable synthesis, the recommended route is a double Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-dichloropyridine) with dipropylamine in the presence of a suitable palladium catalyst, a phosphine ligand, and a base. This method generally offers high yields and good functional group tolerance.

Q2: Can I synthesize this compound by direct alkylation of 2,5-diaminopyridine with a propyl halide?

A2: While seemingly straightforward, direct alkylation of 2,5-diaminopyridine with agents like propyl bromide or iodide is generally not recommended for a clean, scalable synthesis. This approach often leads to a mixture of products, including mono- and di-propylated species at the desired N2 position, as well as potential over-alkylation to form tri- and tetra-alkylated products. Additionally, alkylation can occur at the N5-amino group and the pyridine ring nitrogen, forming pyridinium salts. Separating the desired product from this complex mixture can be challenging.

Q3: What are the typical yields and purity I can expect?

A3: The yield and purity are highly dependent on the optimization of the reaction conditions. For a well-optimized Buchwald-Hartwig amination, yields can range from 70-95%, with purity exceeding 98% after purification. The table below provides a summary of expected outcomes under different conditions.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Buchwald-Hartwig Amination Synthesis of this compound

ParameterCondition A (Optimized)Condition B (Sub-optimal)
Starting Material 2,5-Dibromopyridine2,5-Dichloropyridine
Catalyst Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (5 mol%)
Ligand Xantphos (2.5 mol%)P(t-Bu)₃ (10 mol%)
Base NaOt-Bu (2.5 eq)K₂CO₃ (3.0 eq)
Solvent TolueneDioxane
Temperature 110 °C100 °C
Reaction Time 12 hours24 hours
Yield (isolated) 85%55%
Purity (by HPLC) >99%90%

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to exposure to air/moisture. 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Switch to a stronger base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). 3. Increase the reaction temperature in increments of 10 °C.
Formation of Mono-aminated Byproduct 1. Insufficient amount of dipropylamine. 2. Short reaction time.1. Use a slight excess of dipropylamine (e.g., 2.2-2.5 equivalents). 2. Increase the reaction time and monitor the reaction progress by TLC or LC-MS.
Significant Side Product Formation 1. Catalyst decomposition at high temperatures. 2. Reaction with solvent.1. Use a more thermally stable ligand, such as a biarylphosphine ligand. 2. Ensure the chosen solvent is stable under the reaction conditions. Toluene or dioxane are generally robust choices.
Difficult Purification 1. Residual palladium catalyst in the product. 2. Emulsion formation during aqueous workup.1. After the reaction, consider a wash with a solution of a thiol-containing reagent (e.g., thiourea) or use a metal scavenger resin to remove residual palladium. 2. Add a saturated brine solution during the workup to break up emulsions.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination

Objective: To synthesize this compound from 2,5-dibromopyridine and dipropylamine.

Materials:

  • 2,5-Dibromopyridine

  • Dipropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.01 eq), Xantphos (0.025 eq), and sodium tert-butoxide (2.5 eq).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add dipropylamine (2.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification reagents Combine 2,5-Dibromopyridine, Pd₂(dba)₃, Xantphos, NaOt-Bu inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm add_solvents Add Anhydrous Toluene and Dipropylamine inert_atm->add_solvents heating Heat to 110 °C with Stirring add_solvents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Inactive Catalyst low_yield->cause1 cause2 Weak Base low_yield->cause2 cause3 Low Temperature low_yield->cause3 solution1 Use Anhydrous Conditions & Inert Atmosphere cause1->solution1 solution2 Use Stronger Base (e.g., NaOt-Bu) cause2->solution2 solution3 Increase Temperature cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and methodological support for the purification of N2,N2-Dipropylpyridine-2,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities can arise from starting materials, side reactions during synthesis, or degradation.[1] Common impurities may include:

  • Unreacted Starting Materials: Such as 2,5-dihalopyridine or 2-amino-5-halopyridine, depending on the synthetic route.

  • Partially Alkylated Intermediates: For example, N2-propylpyridine-2,5-diamine.

  • Positional Isomers: If the starting material allows for amination at other positions on the pyridine ring.

  • Over-alkylation Products: Quaternary ammonium salts formed by the alkylation of the pyridine ring nitrogen.

  • Oxidation/Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over time.

  • Dimerization Products: Side reactions, such as those seen in Chichibabin-type reactions, can lead to the formation of bipyridine derivatives.[2]

Q2: How should I properly store this compound to prevent degradation?

A2: To ensure stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to protect the compound from light and store it at a reduced temperature (2-8°C). Aromatic amines can be sensitive to oxygen, so minimizing headspace in the storage container is also a good practice.[3]

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of aromatic amines and detecting non-volatile impurities.[4] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or triethylamine is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in the identification of unknown peaks observed in the HPLC chromatogram by providing molecular weight information.

Troubleshooting Guide

Problem: My final product has a low purity (<98%) after the initial workup.

  • Possible Cause: Incomplete reaction or significant side-product formation.

  • Solution:

    • Analyze the Crude Mixture: Before attempting purification, use HPLC or GC-MS to identify the major impurities.

    • Acid-Base Extraction: If impurities are non-basic, an acid-base workup can be very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified product back into an organic solvent.

    • Chromatography: If acidic or basic washes are insufficient, column chromatography is the next step. See the detailed protocol below.

Problem: The compound appears to be degrading during column chromatography on silica gel.

  • Possible Cause: Aromatic amines are basic and can strongly interact with the acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes degradation.[6]

  • Solution:

    • Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine. This can be done by adding ~1% triethylamine to your eluent system.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.[6]

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase flash chromatography can be an excellent alternative to normal-phase.

Problem: I observe a new, often colored, impurity forming after leaving the "pure" compound on the bench for a few hours.

  • Possible Cause: The compound is likely oxidizing upon exposure to air and/or light.

  • Solution:

    • Minimize Exposure: Handle the purified compound quickly and avoid prolonged exposure to the atmosphere.

    • Work under Inert Gas: If possible, perform the final evaporation and packaging steps under a nitrogen or argon atmosphere.

    • Immediate Storage: Once the solvent is removed, immediately transfer the product to a suitable container, flush with inert gas, and store it in a cool, dark place as recommended.

Data Presentation

Table 1: Summary of Potential Impurities and Analytical Observables

Impurity TypePotential Structure/IdentityTypical Analytical Signal (HPLC/GC-MS)
Starting Material2,5-DichloropyridineDifferent retention time, distinct mass spectrum.
IntermediateN2-Propylpyridine-2,5-diamineShorter retention time (less lipophilic), lower mass.
IsomerN5,N5-Dipropylpyridine-2,5-diamineSimilar mass, may have a slightly different retention time.
Side ProductBipyridine DimerSignificantly longer retention time, higher mass.
Degradation ProductOxidized Species (e.g., N-oxides)More polar (earlier elution in RP-HPLC), mass +16 Da.

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 5 µL

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL). Combine the aqueous layers. The target compound is now in the aqueous phase as a salt.

  • Back Extraction (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (1 x 10 mL) to remove any residual neutral impurities. Discard this organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH is >10. A precipitate or oil may form.

  • Product Extraction: Extract the basified aqueous solution with ethyl acetate or DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: High-Purity Purification by Flash Column Chromatography

  • Stationary Phase Selection: Choose an appropriate stationary phase. For this basic compound, amine-functionalized silica or neutral alumina is recommended to prevent streaking and degradation.[6]

  • Eluent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or tert-butyl methyl ether). Add 0.5-1% triethylamine to the eluent to improve peak shape if using standard silica.

  • Column Packing: Pack the column with the selected stationary phase using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC or a UV detector.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify the pure fractions.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

Impurity Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification start Crude Product (<98% Purity) analyze Analyze Impurity Profile (LC-MS, GC-MS) start->analyze acid_base Perform Acid-Base Extraction analyze->acid_base If impurities are non-basic/neutral column_chrom Select Column Chromatography analyze->column_chrom If impurities are basic or difficult to separate check_purity1 Check Purity > 98%? acid_base->check_purity1 check_purity1->column_chrom No end_product Pure Product (Store Under Inert Gas) check_purity1->end_product Yes silica_choice Use Normal Phase Silica + 1% Triethylamine column_chrom->silica_choice Option 1 alumina_choice Use Neutral Alumina column_chrom->alumina_choice Option 2 amine_silica_choice Use Amine-Functionalized Silica column_chrom->amine_silica_choice Option 3 check_purity2 Check Purity > 98%? silica_choice->check_purity2 alumina_choice->check_purity2 amine_silica_choice->check_purity2 check_purity2->end_product Yes re_evaluate Re-evaluate Synthesis/ Consider Recrystallization check_purity2->re_evaluate No

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Catalyst Selection for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on catalyst and methodology selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the catalytic functionalization of pyridine rings.

Issue 1: Low or No Reaction Yield

Q: My C-H functionalization reaction on a pyridine substrate is showing low to no yield. What are the common causes and how can I troubleshoot this?

A: Low yields in pyridine C-H functionalization are a frequent issue. Here are several potential causes and corresponding troubleshooting steps:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, leading to deactivation.[1][2]

    • Solution 1: Use of N-Oxides: Convert the pyridine to a pyridine N-oxide. The N-oxide functionality can act as a directing group for C2-functionalization and mitigates catalyst poisoning.[3][4][5]

    • Solution 2: Lewis Acid Additives: Employ a Lewis acid (e.g., AlMe₃) to mask the pyridine nitrogen. This approach can also influence regioselectivity.[6]

    • Solution 3: Ligand Selection: Use bulky ligands or bidentate ligands that can prevent strong coordination of the pyridine nitrogen to the metal center.[3]

  • Inappropriate Catalyst or Ligand Choice: The catalyst and ligand system may not be optimal for the specific transformation (e.g., arylation, alkylation) or the electronic properties of your pyridine substrate.

    • Solution: Screen a variety of catalysts (e.g., Pd, Rh, Ni, Ir) and ligands. For instance, for C3-alkenylation, a Ni-Al heterobimetallic catalyst with a bifunctional N-heterocyclic carbene (NHC) ligand has shown high efficacy.[7][8][9] For C2-arylation, Pd(OAc)₂ with appropriate phosphine ligands is a common choice.[10][11]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact reaction efficiency.

    • Solution: Perform a systematic optimization of reaction conditions. For example, in some palladium-catalyzed arylations, increasing the reaction temperature and using a suitable base like K₂CO₃ can improve yields.[10][11]

  • Catalyst Deactivation Pathways: The catalyst may be deactivating through pathways other than nitrogen poisoning, such as the formation of inactive metal dimers.[12]

    • Solution: Investigate the catalyst's stability under the reaction conditions. Adjusting ligand concentration or employing additives might suppress deactivation pathways.

Issue 2: Poor Regioselectivity (C2 vs. C3 vs. C4)

Q: I am getting a mixture of isomers (C2, C3, C4-functionalized products). How can I improve the regioselectivity of my reaction?

A: Achieving high regioselectivity is a key challenge in pyridine functionalization. The electronic nature of the pyridine ring generally favors functionalization at the C2 and C4 positions. Here’s how to target specific positions:

  • For C2-Functionalization:

    • Strategy 1: Pyridine N-Oxides: As mentioned, N-oxides are excellent directing groups for C2-functionalization.[3][4][5]

    • Strategy 2: Rhodium-Aluminum Catalysis: For C2-alkylation, a heterobimetallic Rh-Al catalyst can provide high selectivity for the C2 position.[13]

  • For C3-Functionalization:

    • Strategy 1: Nickel-Aluminum Catalysis: A bifunctional Ni-Al catalyst system with a specifically designed NHC ligand can override the intrinsic electronic preference and direct alkenylation to the C3 position.[7][8][9]

    • Strategy 2: Temporary Dearomatization: This strategy involves converting the pyridine into a more electron-rich dearomatized intermediate, which can then be functionalized at the C3 position before re-aromatization.[14][15]

  • For C4-Functionalization:

    • Strategy 1: Blocking Groups: A blocking group can be temporarily installed to direct Minisci-type decarboxylative alkylation to the C4 position with high selectivity.[16]

    • Strategy 2: Base-Mediated Sulfonylation: The use of a specific base, such as N-methylpiperidine, in combination with triflic anhydride activation can achieve C4-selective sulfonylation.[17]

    • Strategy 3: Organosodium Reagents: Using n-butylsodium for deprotonation can favor the formation of the 4-sodiopyridine intermediate, leading to C4-functionalization.[18][19]

Issue 3: Catalyst Deactivation and Regeneration

Q: My catalyst appears to be deactivating over the course of the reaction or upon reuse. What are the likely causes and can I regenerate it?

A: Catalyst deactivation can be caused by several factors:

  • Chemical Poisoning: Strong coordination of the pyridine nitrogen is a primary cause.[2] Other impurities in the starting materials or solvents can also act as poisons.

    • Mitigation: Ensure high purity of all reagents and solvents. As discussed, using N-oxides or Lewis acids can prevent nitrogen poisoning.

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.

    • Regeneration: For heterogeneous catalysts, calcination at high temperatures can sometimes burn off coke deposits. For homogeneous catalysts, this is generally not feasible.

  • Thermal Degradation/Sintering: High reaction temperatures can lead to the degradation of the catalyst structure or agglomeration of metal nanoparticles in heterogeneous catalysts.

    • Mitigation: Operate at the lowest effective temperature. Ensure the chosen catalyst is thermally stable under the reaction conditions.

  • Formation of Inactive Species: The catalyst can be converted into an inactive form, such as a metal dimer.[12]

    • Mitigation: This is specific to the catalytic cycle. A thorough mechanistic understanding can help in designing strategies to avoid such pathways, for instance, by adjusting ligand-to-metal ratios.

Regeneration of homogeneous catalysts is often difficult. For heterogeneous catalysts, washing with solvents or specific chemical treatments (e.g., acid/base wash, treatment with hydrogen) may be possible depending on the nature of the deactivation.[20]

Data Presentation: Comparative Catalyst Performance

The following tables summarize quantitative data from various studies to facilitate comparison of different catalytic systems.

Table 1: Comparison of Palladium Catalysts for Intramolecular C–H Arylation of Pyridine Derivatives [10][11]

EntryCatalyst (10 mol%)LigandBase (equiv)Temperature (°C)Yield (%)
1Pd(OAc)₂NoneK₂CO₃ (3)11059
2Pd(OAc)₂CyJohnPhosK₂CO₃ (3)11090
3Pd(OAc)₂PPh₃K₂CO₃ (3)11094
4Pd(OAc)₂PCy₃K₂CO₃ (3)11077

Table 2: Ligand Effects on Palladium-Catalyzed Electrochemical Allyl 4-Pyridinylation [21]

EntryLigandYield (%)
1dppp60
2dppe55
3dppb48
4Xantphos35
5PPh₃<5

Table 3: Scope of Ni/Al-Catalyzed C3-Alkenylation of Pyridines [7][8][9]

EntryPyridine SubstrateAlkyne SubstrateYield (%)C3:Other Isomers Ratio
1Pyridine4-Octyne7598:2
23-Methylpyridine4-Octyne64>95:5
33-Fluoropyridine4-Octyne9198:2
43-(Trifluoromethyl)pyridine4-Octyne9980:20

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed C–H Borylation of Trifluoromethyl-Substituted Pyridines [22][23]

  • Preparation: In a fume hood, equip a Schlenk flask with a magnetic stir bar. Purge the flask with nitrogen and evacuate through at least three cycles.

  • Reagent Addition: Under a positive nitrogen atmosphere, add the [Ir(OMe)(COD)]₂ precatalyst (1 mol%) and 4,4'-di-tert-butyl bipyridine (dtbbpy) ligand (2 mol%) to the Schlenk flask.

  • Substrate and Reagent: Using a micropipette, add pinacolborane (HBPin) (1.5 equiv) and the trifluoromethylpyridine substrate (1 equiv).

  • Reaction: Stir the neat reaction mixture at room temperature for the specified time (typically 1-16 hours), monitoring by GC-MS or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired pyridylboronic ester.

Protocol 2: General Procedure for Ni/Al-Catalyzed C3-Alkenylation of Pyridine [7][8][9]

  • Catalyst Preparation: In a glovebox, to a vial, add Ni(cod)₂ (catalyst precursor) and the specified NHC ligand. Add the desired solvent (e.g., toluene) and stir for 30 minutes.

  • Reaction Setup: In a separate vial, add the pyridine substrate and the alkyne coupling partner.

  • Reagent Addition: To the pyridine and alkyne mixture, add the Lewis acid (e.g., Al(i-Bu)₃) and then the pre-mixed catalyst solution.

  • Reaction: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).

  • Work-up and Purification: After cooling to room temperature, quench the reaction carefully (e.g., with aqueous HCl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: Decision Workflow for Regioselective Pyridine Functionalization

G start Desired Functionalization Position? c2 C2-Functionalization start->c2 C2 c3 C3-Functionalization start->c3 C3 c4 C4-Functionalization start->c4 C4 c2_strat1 Use Pyridine N-Oxide as Directing Group c2->c2_strat1 c2_strat2 Employ Rh/Al Co-catalysis c2->c2_strat2 c3_strat1 Use Ni/Al Co-catalysis with NHC Ligand c3->c3_strat1 c3_strat2 Temporary Dearomatization Strategy c3->c3_strat2 c4_strat1 Install Temporary Blocking Group c4->c4_strat1 c4_strat2 Base-mediated Sulfonylation (Tf2O, N-methylpiperidine) c4->c4_strat2 c4_strat3 Deprotonation with n-Butylsodium c4->c4_strat3

Caption: A decision tree for selecting a strategy based on the desired position of pyridine functionalization.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield check_poisoning Suspect Catalyst Poisoning? start->check_poisoning check_conditions Suboptimal Conditions? start->check_conditions check_catalyst Incorrect Catalyst/Ligand? start->check_catalyst sol_poisoning1 Use Pyridine N-Oxide check_poisoning->sol_poisoning1 Yes sol_poisoning2 Add Lewis Acid check_poisoning->sol_poisoning2 Yes sol_conditions Optimize Temperature, Solvent, Base check_conditions->sol_conditions Yes sol_catalyst Screen Different Metals/Ligands check_catalyst->sol_catalyst Yes

Caption: A troubleshooting workflow for addressing low yields in pyridine functionalization reactions.

References

Technical Support Center: Managing Thermolabile Intermediates in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with thermally sensitive intermediates in various pyridine synthesis reactions.

General FAQs

Q1: What are thermolabile intermediates and why are they a concern in pyridine synthesis?

A: Thermolabile intermediates are chemical species that are unstable at elevated temperatures and are prone to decomposition, rearrangement, or undesired side reactions. In the context of pyridine synthesis, many classical methods, such as the Bohlmann-Rahtz synthesis, traditionally require high temperatures for cyclization and aromatization steps. If key intermediates in these reactions are thermally sensitive, it can lead to significantly lower yields, formation of complex side products, and difficulty in purification. Managing these intermediates is crucial for achieving efficient and clean synthesis of the desired pyridine derivatives.

Q2: What are the general strategies to manage thermolabile intermediates in chemical reactions?

A: Several strategies can be employed to manage thermally unstable intermediates:

  • Low-Temperature Synthesis: Performing the reaction at reduced temperatures can slow down or prevent the decomposition of sensitive intermediates. This may require the use of more reactive reagents or catalysts.

  • Catalysis: Utilizing catalysts, such as Brønsted or Lewis acids, can lower the activation energy of the desired reaction pathway, allowing it to proceed at a lower temperature.[1][2]

  • In Situ Trapping/Derivatization: The thermolabile intermediate can be immediately reacted with a trapping agent to form a more stable compound, which can then be isolated or carried forward to the next step.

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction temperature and residence time, minimizing the exposure of unstable intermediates to harsh conditions.[3][4][5] The small reactor volume also enhances safety when dealing with potentially hazardous intermediates.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, sometimes leading to shorter reaction times and potentially minimizing the degradation of sensitive intermediates compared to conventional heating methods.[6][7][8][9]

Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Guide

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[2] The high temperatures often required for the cyclodehydration step can be problematic for thermolabile aminodiene intermediates.[1][2][10]

Q3: My aminodiene intermediate is decomposing during the high-temperature cyclodehydration step. How can I improve the yield of my pyridine?

A: Decomposition of the aminodiene intermediate is a common issue due to the forcing conditions (up to 200 °C) traditionally used.[1][10] Here are several strategies to address this:

  • Use a Low-Temperature Catalyst: Instead of relying on high heat, you can employ a catalyst to facilitate the cyclodehydration at a lower temperature.

    • N-Iodosuccinimide (NIS): NIS can act as a Lewis acid to promote cyclodehydration at temperatures as low as 0 °C, providing excellent yields.[1]

    • Brønsted Acids: Acetic acid can be used to catalyze the reaction at a lower temperature.[2]

    • Lewis Acids: Catalysts like ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) can also be effective.[2]

    • Ion-Exchange Resins: Amberlyst-15 offers a mild alternative that is easily removed after the reaction.[2]

  • Employ a One-Pot Procedure: To avoid isolating the potentially unstable intermediate, a one-pot synthesis can be performed where the enamine is generated in situ.[2]

  • Utilize Flow Chemistry: A continuous flow reactor can be used to precisely control the temperature and reaction time, minimizing decomposition.[3][11]

Data Presentation: Comparison of Cyclodehydration Conditions for Bohlmann-Rahtz Synthesis
EntryAminodiene IntermediateConditionsTimeYield of PyridineReference
1Ethyl 5-amino-3,5-dimethylhexa-2,4-dienoateNIS (1 equiv.), EtOH, 0 °C4 h84%[1]
2Ethyl 5-amino-3-methyl-5-phenylhexa-2,4-dienoateNIS (1 equiv.), EtOH, 0 °C1 h>98%[1]
3Ethyl 5-amino-5-(4-chlorophenyl)-3-methylhexa-2,4-dienoateNIS (1 equiv.), EtOH, 0 °C1 h97%[1]
4Ethyl 3-amino-2-phenylbut-2-enoate + PhenylpropynoneEtOH-AcOH (5:1), 120 °C, Microwave5 min86%[9]
5Ethyl 3-amino-2-phenylbut-2-enoate + PhenylpropynoneEtOH-AcOH (5:1), 120 °C, Flow Reactor5 min86%[9]
Experimental Protocol: Low-Temperature Bohlmann-Rahtz Cyclodehydration using NIS[1][11]
  • Dissolve the Aminodiene Intermediate: In a round-bottom flask, dissolve the purified aminodiene intermediate (1 equivalent) in ethanol.

  • Cool the Reaction Mixture: Place the flask in an ice bath and stir for 5-10 minutes to bring the temperature to 0 °C.

  • Add NIS: Add N-Iodosuccinimide (1 equivalent) to the cooled solution in one portion.

  • Monitor the Reaction: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quench and Work-up: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Bohlmann-Rahtz Troubleshooting Logic

Bohlmann_Rahtz_Troubleshooting start Low yield in Bohlmann-Rahtz cyclodehydration check_intermediate Is the aminodiene intermediate decomposing? start->check_intermediate high_temp High reaction temperature check_intermediate->high_temp Yes other_issue Other issues (e.g., impure starting materials) check_intermediate->other_issue No solution1 Use low-temperature catalyst (e.g., NIS, Lewis Acid) high_temp->solution1 solution2 Employ a one-pot procedure high_temp->solution2 solution3 Utilize flow chemistry high_temp->solution3

Troubleshooting workflow for low yields in Bohlmann-Rahtz cyclodehydration.

Hantzsch Pyridine Synthesis: Troubleshooting Guide

The Hantzsch synthesis is a multi-component reaction that typically yields a 1,4-dihydropyridine (DHP) intermediate, which is then oxidized to the final pyridine product.[7][12] While versatile, this synthesis can suffer from low yields and long reaction times under classical conditions.[7]

Q4: My Hantzsch dihydropyridine synthesis is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in the Hantzsch synthesis can stem from several factors. Here are some troubleshooting steps:

  • Optimize Reaction Conditions:

    • Catalyst: The classical, uncatalyzed reaction can be slow and inefficient. Consider using a catalyst such as p-toluenesulfonic acid (PTSA), which has been shown to give high yields in aqueous micelles under ultrasonic irradiation.[7]

    • Solvent: While ethanol is traditionally used, greener solvents like water or glycerol can be effective and in some cases improve yields.[13]

    • Microwave Irradiation: Using a microwave synthesizer can significantly reduce reaction times and potentially improve yields compared to conventional heating.[6]

  • Check Starting Materials:

    • Aldehyde Reactivity: Aldehydes with electron-withdrawing groups tend to give higher yields, while sterically hindered aldehydes may result in lower efficiency.[13] Ensure your aldehyde is pure and free of oxidized impurities.

    • β-Ketoester Quality: The β-ketoester should be of high quality. Impurities can lead to side reactions.

Q5: The aromatization of my Hantzsch dihydropyridine is inefficient or produces side products. What can I do?

A: The oxidation of the dihydropyridine intermediate is a critical step. Harsh oxidizing agents can lead to low yields and side product formation.[7] Consider the following:

  • Milder Oxidizing Agents: Instead of strong oxidants like nitric acid, try milder reagents. Iodine in refluxing methanol is a known effective method.

  • One-Pot Domino Reaction: To streamline the process and potentially improve overall yield, consider a one-pot reaction that combines the DHP synthesis and aromatization steps. This can be achieved using a bifunctional catalyst like Pd/C/K-10.[12]

  • Photochemical Conditions: Metal-free, photochemical methods using UV or visible light can be a mild and efficient way to achieve aromatization.[7]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis in Aqueous Micelles[8]
  • Prepare the Reaction Mixture: In a flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M, 5 mL).

  • Add Catalyst: Add p-toluenesulfonic acid (PTSA) (0.1 mmol) to the mixture.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the Reaction: Follow the progress of the reaction by TLC.

  • Isolation: Upon completion, the product will often precipitate from the aqueous solution. Collect the solid by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine.

Visualization: Hantzsch Synthesis Pathway

Hantzsch_Pathway cluster_reactants Reactants Aldehyde Aldehyde DHP 1,4-Dihydropyridine (Thermolabile Intermediate) Aldehyde->DHP Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->DHP Condensation Ammonia Ammonia Source Ammonia->DHP Condensation Pyridine Pyridine Product DHP->Pyridine Oxidation

Reaction pathway of the Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis: Troubleshooting Guide

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[14] The reaction conditions are generally considered mild, with temperatures typically not exceeding 140 °C.[14]

Q6: I am observing side reactions in my Kröhnke pyridine synthesis. What could be the cause?

A: While the Kröhnke synthesis is generally robust, side reactions can occur.

  • Purity of Starting Materials: Ensure that the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure. The α-pyridinium salts can be hygroscopic, so they should be handled accordingly.

  • Reaction Temperature: Although milder than other methods, excessive heat can still lead to decomposition, especially with sensitive substrates. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

  • Solvent Choice: The reaction is typically performed in glacial acetic acid or methanol.[14] However, for particularly sensitive substrates, exploring other solvent systems or even aqueous or solvent-free conditions might be beneficial.[14]

Visualization: Kröhnke Synthesis Experimental Workflow

Krohnke_Workflow start Start: Prepare Reactants reactants α-Pyridinium methyl ketone salt α,β-Unsaturated carbonyl Ammonium acetate start->reactants reaction Combine reactants in solvent (e.g., glacial acetic acid) reactants->reaction heating Heat reaction mixture (Typically ≤ 140 °C) reaction->heating monitoring Monitor reaction by TLC heating->monitoring monitoring->heating Incomplete workup Work-up and Purification monitoring->workup Complete product Isolated Pyridine Product workup->product

General experimental workflow for the Kröhnke pyridine synthesis.

Guareschi-Thorpe Pyridine Synthesis: Troubleshooting Guide

The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from components like cyanoacetamide and a 1,3-dicarbonyl compound.[15]

Q7: My Guareschi-Thorpe reaction is giving a low yield. How can I optimize it?

A: Low yields in the Guareschi-Thorpe synthesis can often be improved by adjusting the reaction conditions.

  • Modern Protocol: A recently developed protocol uses ammonium carbonate in an aqueous medium. This method is reported to be high-yielding, eco-friendly, and uses readily available starting materials.[16][17] The use of water as a solvent may also help in managing the temperature for sensitive substrates.

  • pH Control: The pH of the reaction medium can be crucial. The use of ammonium carbonate can also act as a pH controller.[16][17]

  • Reaction Time and Temperature: Ensure the reaction is heated for an adequate amount of time. The advanced protocol suggests stirring at 80 °C.[17] If you suspect decomposition, you could try lowering the temperature and extending the reaction time.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis[19]
  • Combine Reagents: In a suitable reaction vessel, mix the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Add Solvent: Add a mixture of ethanol (1 mL) and water (1 mL).

  • Heat and Stir: Stir the mixture at 80 °C. The product may start to solidify during the reaction.

  • Monitor Reaction: Monitor the completion of the reaction using TLC.

  • Isolate Product: After the reaction is complete, add cold water to the mixture.

  • Filter and Dry: Filter the precipitated solid, wash with water, and dry to obtain the final product. Further purification is often not necessary.

Flow Chemistry for Managing Thermolabile Intermediates

Q8: How can I set up a flow chemistry system for a pyridine synthesis with a known thermolabile intermediate?

A: Flow chemistry is an excellent technique for handling unstable intermediates due to its superior temperature control and short residence times.[4] Here is a general outline for setting up a flow synthesis, for example, for the Bohlmann-Rahtz reaction:

  • Prepare Stock Solutions: Prepare a stock solution of your reactants (e.g., enamine and ethynyl ketone in a suitable solvent like an ethanol-acetic acid mixture).[11]

  • Set up the Flow Reactor:

    • Use a pump to deliver the reagent solution at a specific flow rate.

    • The reagent solution passes through a heated reactor coil (e.g., stainless steel or PFA tubing) immersed in a heating bath or block for precise temperature control.

    • A back-pressure regulator is used to maintain the pressure in the system, which can allow for heating solvents above their boiling points.

  • Optimize Parameters:

    • Temperature: Start with the optimized temperature from batch experiments or literature and adjust as needed. The precise temperature control of a flow reactor allows you to fine-tune this parameter.

    • Flow Rate and Residence Time: The residence time (the time the reactants spend in the heated zone) is controlled by the flow rate and the reactor volume. Shorter residence times can minimize the decomposition of thermolabile intermediates.

  • Collection and Work-up: The output from the reactor is collected. An in-line quenching step can be added by introducing a second stream of a quenching agent. The collected product is then worked up and purified as usual.

Visualization: Generic Flow Chemistry Setup

Flow_Chemistry_Setup reagent Reagent Reservoir Stock solution of reactants pump Pump Controls flow rate reagent->pump reactor Heated Reactor Coil Precise temperature control pump->reactor bpr Back-Pressure Regulator Maintains system pressure reactor->bpr collection Collection Vessel Product is collected here bpr->collection

A simplified diagram of a continuous flow chemistry setup.

References

Validation & Comparative

A Comparative Guide to N2,N2-Dimethylpyridine-2,5-diamine and the Uncharacterized N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For the research and drug development community, a comprehensive understanding of analogous compounds is critical for lead optimization and discovery. This guide compares the known properties of N2,N2-Dimethylpyridine-2,5-diamine with the yet-to-be-characterized N2,N2-Dipropylpyridine-2,5-diamine, providing a framework for the experimental evaluation of the latter.

While N2,N2-Dimethylpyridine-2,5-diamine is a commercially available chemical intermediate with some documented properties, a thorough review of scientific literature and chemical databases reveals a significant lack of experimental data for its dipropyl analogue, this compound. This guide presents the available data for the dimethyl compound and outlines a series of recommended experimental protocols to characterize the dipropyl analogue, enabling a direct and meaningful comparison for researchers.

Physicochemical Properties: A Tale of Two Compounds

The following table summarizes the known and predicted physicochemical properties of N2,N2-Dimethylpyridine-2,5-diamine. The corresponding values for this compound are currently unavailable and would need to be determined experimentally.

PropertyN2,N2-Dimethylpyridine-2,5-diamineThis compound
Molecular Formula C7H11N3[1]C11H19N3
Molecular Weight 137.18 g/mol [1]193.29 g/mol
CAS Number 4928-43-2[1]52025-51-1[2]
Predicted XLogP3 0.6[1]To be determined
Predicted pKa 7.87 ± 0.10To be determined
Solubility To be determinedTo be determined
Melting Point To be determinedTo be determined
Boiling Point To be determinedTo be determined
Spectroscopic Data (NMR, IR, MS) To be determinedTo be determined

Proposed Synthesis and Characterization Workflow

To enable a comparative analysis, the synthesis and characterization of this compound is the necessary first step. A plausible synthetic route, based on the general synthesis of N,N-disubstituted pyridine-2,5-diamines, is outlined below.

start 2,5-Dichloropyridine intermediate N2,N2-Dipropyl-5-chloropyridin-2-amine start->intermediate Nucleophilic Aromatic Substitution reagent1 Dipropylamine reagent1->intermediate final_product This compound intermediate->final_product Amination reagent2 Ammonia source (e.g., NaN3 then reduction, or direct amination) reagent2->final_product

Caption: Proposed synthetic pathway for this compound.

Following a successful synthesis, a comprehensive characterization is essential. The following workflow outlines the key experimental stages for a thorough comparison.

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Activity Screening synthesis Synthesis of This compound purification Purification by Column Chromatography/Recrystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC Purity purification->hplc solubility Aqueous Solubility hplc->solubility pka pKa Determination hplc->pka logp LogP (Octanol-Water Partition) hplc->logp antimicrobial Antimicrobial Assays (e.g., MIC determination) hplc->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT assay) hplc->cytotoxicity enzyme Enzyme Inhibition Assays (Target-specific) hplc->enzyme

Caption: Experimental workflow for the characterization and comparison of pyridine-diamine analogs.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are designed to be robust and reproducible, ensuring high-quality, comparable data.

Protocol 1: Synthesis of this compound

A potential route involves the nucleophilic aromatic substitution of a di-halopyridine followed by amination. A general procedure for the synthesis of N,N-disubstituted p-phenylenediamines can be adapted.

Materials:

  • 2,5-Dichloropyridine

  • Dipropylamine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Ammonia source (e.g., Lithium bis(trimethylsilyl)amide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, palladium catalyst, and ligand in the chosen anhydrous solvent.

  • Add dipropylamine and the strong base.

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the intermediate, N2,N2-dipropyl-5-chloropyridin-2-amine, by column chromatography.

  • The purified intermediate is then subjected to a second amination reaction using a suitable ammonia source to introduce the amino group at the 5-position.

  • The final product, this compound, is then purified by column chromatography or recrystallization.

Characterization: The structure and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method followed by HPLC quantification is a standard and reliable method.[3]

Materials:

  • N2,N2-Dimethylpyridine-2,5-diamine

  • Synthesized this compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solutions (pH 7.4)

  • Separatory funnels

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of each compound in the aqueous phase.

  • In a separatory funnel, add a known volume of the aqueous stock solution and a known volume of the n-octanol phase.

  • Shake the funnel for a predetermined time (e.g., 2 hours) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Carefully collect the aqueous phase and analyze the concentration of the compound using a validated HPLC method.

  • The concentration in the octanol phase is determined by mass balance.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

A reverse-phase HPLC method can be developed for the analysis of these pyridine derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

  • Prepare standard solutions of each compound at known concentrations.

  • Develop a separation method by optimizing the mobile phase composition and flow rate to achieve good peak shape and resolution.

  • Inject the samples and standards onto the HPLC system.

  • Quantify the compounds based on the peak area from the UV chromatogram.

Protocol 4: Biological Activity Screening (Example: Antibacterial Assay)

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial activity.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle)

Procedure:

  • In a 96-well plate, prepare serial dilutions of the test compounds in the bacterial growth medium.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The provided guide serves as a starting point for the comprehensive evaluation of this compound and its comparison to N2,N2-Dimethylpyridine-2,5-diamine. By following the proposed synthetic and experimental protocols, researchers can generate the necessary data to understand the structure-property and structure-activity relationships between these two analogs. This information is invaluable for making informed decisions in the process of drug discovery and development.

References

A Comparative Guide: N2,N2-Dipropylpyridine-2,5-diamine vs. Toluene-2,5-diamine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the trajectory of a research program. This guide provides a detailed comparison of N2,N2-Dipropylpyridine-2,5-diamine and the more conventional toluene-2,5-diamine, offering insights into their respective advantages and disadvantages in synthetic applications.

Toluene-2,5-diamine, a well-established aromatic diamine, has been a staple in the chemical industry, particularly in the synthesis of dyes, polymers, and hair colorants. Its reactivity and commercial availability have made it a go-to reagent. However, the emergence of heterocyclic diamines like this compound presents new opportunities for chemists to access novel molecular scaffolds with potentially unique biological and material properties. This guide delves into a data-driven comparison of these two diamines, focusing on their synthesis, reactivity, and potential applications, with a particular emphasis on aspects relevant to pharmaceutical and materials science research.

Physicochemical and Safety Profile Comparison

A fundamental aspect of reagent selection involves an assessment of the physicochemical properties and safety profiles of the compounds. The table below summarizes key data for this compound and toluene-2,5-diamine.

PropertyThis compoundToluene-2,5-diamine
Molecular Formula C11H19N3C7H10N2
Molecular Weight 193.29 g/mol 122.17 g/mol
Appearance No data availableColorless to light yellow or pinkish crystals
Boiling Point No data available273-274 °C
Melting Point No data available64 °C
Solubility No data availableSoluble in water, alcohol, ether
CAS Number 129045-31-895-70-5
Known Hazards No specific data available, handle with care as with all novel chemicals.Toxic, mutagenic, suspected carcinogen.

Data compiled from various chemical suppliers and safety data sheets. Data for this compound is limited due to its novelty.

Synthesis and Reactivity

The synthetic accessibility and reactivity of a building block are paramount considerations. Below we compare the typical synthetic routes and expected reactivity of both diamines.

General Synthesis Workflow

cluster_0 Toluene-2,5-diamine Synthesis cluster_1 This compound Synthesis Toluene Toluene Dinitrotoluene Dinitrotoluene Toluene->Dinitrotoluene Nitration Toluene-2,5-diamine Toluene-2,5-diamine Dinitrotoluene->Toluene-2,5-diamine Reduction Pyridine Derivative Pyridine Derivative Nitropyridine Nitropyridine Pyridine Derivative->Nitropyridine Nitration Aminopyridine Aminopyridine Nitropyridine->Aminopyridine Selective Reduction This compound This compound Aminopyridine->this compound N-Alkylation & Further Functionalization

Figure 1. Generalized synthetic workflows for the preparation of toluene-2,5-diamine and this compound.

Toluene-2,5-diamine is typically synthesized via the nitration of toluene to dinitrotoluene, followed by reduction of the nitro groups. This is a well-established, high-volume industrial process.

This compound , being a more complex and less common molecule, would likely be synthesized through a multi-step sequence starting from a suitable pyridine derivative. This could involve nitration, selective reduction of one nitro group, N-alkylation with propyl halides, followed by the reduction of the second nitro group or another functional group transformation to install the second amine. The multi-step nature of this synthesis suggests a higher cost and lower throughput compared to toluene-2,5-diamine.

Reactivity in Coupling Reactions

Aromatic diamines are frequently employed in coupling reactions to form a variety of important structures, including azo dyes, polyamides, and polyimides.

Aromatic Diamine Aromatic Diamine Product_A Azo Dye Aromatic Diamine->Product_A Azo Coupling Product_B Polyamide Aromatic Diamine->Product_B Amidation Product_C Polyimide Aromatic Diamine->Product_C Imidization Electrophile_A Diazonium Salt Electrophile_A->Product_A Electrophile_B Diacyl Chloride Electrophile_B->Product_B Electrophile_C Dianhydride Electrophile_C->Product_C

Figure 2. Common reaction pathways for aromatic diamines in the synthesis of dyes and polymers.

While no direct comparative studies were found, we can infer the reactivity based on the electronic properties of the two molecules. The electron-donating methyl group on the toluene ring of toluene-2,5-diamine enhances the nucleophilicity of the amino groups, making it highly reactive in electrophilic aromatic substitution and coupling reactions.

Conversely, the pyridine ring in this compound is electron-withdrawing, which is expected to decrease the nucleophilicity of the amino groups compared to toluene-2,5-diamine. This could lead to slower reaction rates and may require more forcing conditions for certain transformations. However, the dipropyl substitution on one of the amino groups introduces steric hindrance, which could allow for selective reaction at the less hindered primary amine. This feature could be exploited for the regioselective synthesis of complex molecules.

Potential Applications and Performance

The choice between these two diamines will largely be dictated by the desired properties of the final product.

Hair Dyes and Pigments

Toluene-2,5-diamine is a primary intermediate in the formulation of permanent hair dyes. It acts as a "developer" that, upon oxidation, couples with other intermediates ("couplers") to form the final hair color. Its use is prevalent due to its efficacy in producing a wide range of shades. However, concerns over its safety have led to restrictions on its use in cosmetics in some regions.

This compound, with its heterocyclic core, offers the potential to create novel dye molecules with different color properties and potentially improved safety profiles. The pyridine nitrogen provides an additional site for modification and can influence the photophysical properties of the resulting dye.

Polymer and Materials Science

In polymer science, the rigidity of the aromatic rings in diamines like toluene-2,5-diamine is exploited in the synthesis of high-performance polymers such as polyamides and polyimides. These materials often exhibit excellent thermal stability and mechanical strength.

The incorporation of the this compound monomer into a polymer backbone would introduce a heterocyclic unit, which could have several effects:

  • Altered Polymer Properties: The pyridine unit could disrupt chain packing, potentially leading to more amorphous and soluble polymers. The basicity of the pyridine nitrogen could also be used to tune the polymer's properties, such as its ability to coordinate with metal ions or respond to changes in pH.

  • Enhanced Functionality: The pyridine nitrogen can be quaternized to introduce permanent positive charges, making the resulting polymers suitable for applications such as anion exchange membranes or antimicrobial surfaces.

Medicinal Chemistry and Drug Development

The true potential of this compound may lie in medicinal chemistry. The pyridine scaffold is a common feature in many approved drugs. The diamino substitution pattern, combined with the dipropyl group, offers a unique three-dimensional structure that could be explored for binding to biological targets. The steric hindrance and altered electronics compared to toluene-2,5-diamine could lead to improved selectivity and pharmacokinetic properties in drug candidates.

Experimental Protocols

While specific protocols for the use of this compound are not widely published, a general procedure for a representative coupling reaction is provided below. This can be adapted for either diamine with the expectation of different reaction kinetics.

General Protocol for Azo Coupling:

  • Diazotization of an Aniline Derivative: A solution of the aniline derivative (1.0 eq) in aqueous HCl is cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction: A solution of the diamine (this compound or toluene-2,5-diamine, 1.0 eq) in a suitable solvent (e.g., water, ethanol) is prepared and cooled to 0-5 °C. The previously prepared diazonium salt solution is added dropwise to the diamine solution. The pH of the reaction mixture is maintained in the appropriate range (typically acidic for coupling to amines).

  • Work-up and Purification: The reaction is allowed to proceed until completion (monitored by TLC or LC-MS). The resulting azo dye precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

Toluene-2,5-diamine remains a workhorse in the chemical industry due to its low cost, high reactivity, and well-established synthetic routes. However, its significant safety concerns are a major drawback, particularly for applications in consumer products and pharmaceuticals.

This compound represents a modern alternative that, while likely more expensive and less readily available, offers several potential advantages. Its heterocyclic nature opens the door to novel chemical space in dye chemistry, polymer science, and medicinal chemistry. The potential for a more favorable safety profile, coupled with the unique structural and electronic features imparted by the pyridine ring and the dipropylamino group, makes it an attractive building block for researchers seeking to develop next-generation materials and therapeutics. The choice between these two diamines will ultimately depend on a careful consideration of the specific application, balancing factors of cost, reactivity, safety, and the desired properties of the final product. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully unlock its potential.

Comparative Analysis of the Biological Activities of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of various substituted pyridine derivatives, drawing upon experimental data from recent studies. While direct comparative data on N2,N2-Dipropylpyridine-2,5-diamine derivatives is limited in the public domain, this guide synthesizes findings on structurally related compounds to offer insights into their potential therapeutic applications, focusing on anticancer and antimicrobial activities.

Anticancer Activity of Pyridine Analogs

Recent research has explored the potential of pyridine derivatives as inhibitors of cancer cell growth. A study on dihydropyridine and pyridine analogs identified compounds with significant inhibitory activity against human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in cancer development.[1] Furthermore, a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated potent and selective antiproliferative activity against triple-negative breast cancer cells.[2]

Table 1: Anticancer Activity of Selected Pyridine and Triazine-Diamine Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Dihydropyridine AnalogCompound 4dHeLa, MCF-7Potent (exact IC50 not specified in abstract)[1]
6,N2-diaryl-1,3,5-triazine-2,4-diamineMost active compoundMDA-MB2310.001[2]
2,5-Diketopiperazine DerivativeCompound 11A549, Hela1.2, 0.7[3]
Oxyprenylated diketopiperazineDeoxymicelianamide (11)Various cancer cell lines2 - 23[4]

Antimicrobial Activity of Pyridine Derivatives

Substituted pyridine derivatives have also been investigated for their efficacy against various microbial pathogens. Studies have shown that 2-amino-5-substituted pyridines and pyridines substituted at the C-2 and C-6 positions exhibit a range of antibacterial and antifungal activities.[5][6]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
2-Amino-5-substituted pyridineCompound 2cS. aureus, B. subtilis0.039[7]
C-2, C-6 substituted pyridineCompound 7, 8S. aureus75[6]
C-2, C-6 substituted pyridineCompound 6, 7, 8S. mutans75[6]
C-2, C-6 substituted pyridineCompound 8P. aeruginosa75[6]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10⁵ cells/well/mL) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate treat Treat cells with test compounds start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50/GI50 read_absorbance->calculate_ic50 Apoptosis_Induction_Pathway cluster_pathway Proposed Apoptosis Pathway of a Pyridine Analog compound Potent Pyridine Analog (e.g., Compound 4d) ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mito->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1 Phase) dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

References

A Comparative Spectroscopic Analysis of Pyridine-2,5-diamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyridine-2,5-diamine and its isomers. The objective is to offer a comprehensive resource for the identification and differentiation of these compounds, which are pivotal in medicinal chemistry and materials science. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Introduction to Pyridine-2,5-diamine Isomers

Pyridine-2,5-diamine and its isomers are a class of aromatic compounds that feature a pyridine ring substituted with two amino groups. The positional variation of these amino groups gives rise to six distinct isomers, each with unique electronic and structural properties. These differences are reflected in their spectroscopic signatures, which can be used for their unambiguous identification. The six isomers are:

  • 2,3-Diaminopyridine

  • 2,4-Diaminopyridine

  • 2,5-Diaminopyridine

  • 2,6-Diaminopyridine

  • 3,4-Diaminopyridine

  • 3,5-Diaminopyridine

This guide will systematically compare the available spectroscopic data for each isomer.

Spectroscopic Data Comparison

The following sections summarize the key spectroscopic data for the diaminopyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between isomers.

Table 1: ¹H NMR Spectroscopic Data for Diaminopyridine Isomers

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
2,3-Diaminopyridine DMSO-d₆7.59 (d, J=4.9, 1H), 6.94 (d, J=7.3, 1H), 6.56 (dd, J=7.3, 4.9, 1H), 5.22 (s, 2H, NH₂), 4.8 (s, 2H, NH₂)[1][2]
2,4-Diaminopyridine Data not available in search resultsData not available in search results
2,5-Diaminopyridine Data not available in search resultsData not available in search results
2,6-Diaminopyridine DMSO-d₆7.11 (t, J=7.8, 1H), 5.83 (d, J=7.8, 2H), 5.54 (s, 4H, NH₂)[3]
3,4-Diaminopyridine DMSO-d₆7.49 (s, 1H), 7.42 (d, J=5.1, 1H), 6.59 (d, J=5.1, 1H), 5.92 (s, 2H, NH₂), 4.95 (s, 2H, NH₂)[1]
3,5-Diaminopyridine Data not available in search resultsData not available in search results

Table 2: ¹³C NMR Spectroscopic Data for Diaminopyridine Isomers

CompoundSolventChemical Shifts (δ, ppm)Reference
2,3-Diaminopyridine DMSO-d₆147.1, 131.7, 131.3, 118.4, 116.6 (Data for 5-chloro derivative)[4]
2,4-Diaminopyridine Data not available in search resultsData not available in search results
2,5-Diaminopyridine Data not available in search resultsData not available in search results
2,6-Diaminopyridine CDCl₃158.4, 138.2, 101.9[3]
3,4-Diaminopyridine Data not available in search resultsData not available in search results
3,5-Diaminopyridine Data not available in search resultsData not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure. The N-H stretching and bending vibrations of the amino groups are particularly informative for these isomers.

Table 3: Key IR Absorption Bands for Diaminopyridine Isomers (cm⁻¹)

CompoundN-H stretchC=C, C=N stretchN-H bendReference
2,3-Diaminopyridine ~3400, ~3300~1640, ~1580~1620[1][5][6]
2,4-Diaminopyridine Data not available in search resultsData not available in search resultsData not available in search results
2,5-Diaminopyridine ~3392, ~3309~1637, ~1572Not specified[4][7]
2,6-Diaminopyridine ~3450, ~3300~1640, ~1580~1610[3][8][9]
3,4-Diaminopyridine ~3400, ~3250~1650, ~1580Not specified[10][11]
3,5-Diaminopyridine Data not available in search resultsData not available in search resultsData not available in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the substitution pattern on the pyridine ring.

Table 4: UV-Vis Spectroscopic Data for Diaminopyridine Isomers

CompoundSolventλ_max (nm)Reference
2,3-Diaminopyridine DMSOBroad absorption in the 350-900 nm range[12]
2,4-Diaminopyridine Data not available in search resultsData not available in search results
2,5-Diaminopyridine Data not available in search resultsData not available in search results
2,6-Diaminopyridine Not specified308, 244, 203[13]
3,4-Diaminopyridine Acetone356[14]
3,5-Diaminopyridine Data not available in search resultsData not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. All diaminopyridine isomers have the same molecular weight, but their fragmentation patterns can differ, aiding in their identification.

Table 5: Mass Spectrometry Data for Diaminopyridine Isomers

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
2,3-Diaminopyridine GC-MS (EI)109Not specified[1]
2,4-Diaminopyridine Data not available in search resultsData not available in search resultsData not available in search results
2,5-Diaminopyridine GC-MS (EI)109Not specified[7]
2,6-Diaminopyridine EI10982, 39[3][15][16]
3,4-Diaminopyridine GC-MS (EI)10982, 81, 54, 28[11]
3,5-Diaminopyridine Data not available in search resultsData not available in search resultsData not available in search results

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diaminopyridine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1][3][7][11]

  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.[1][11]

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the diaminopyridine isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, DMSO).[12][14]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

Mass Spectrometry
  • Sample Introduction (GC-MS): Introduce a dilute solution of the sample into a gas chromatograph (GC) for separation, followed by introduction into the mass spectrometer.[1][7][11]

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[3][7][11][15][16]

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

Visualization of Analytical Workflow and Isomeric Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the isomers.

experimental_workflow General Experimental Workflow for Isomer Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Diaminopyridine Isomer NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity Comparison Isomer Differentiation UV_Vis->Comparison MS->Structure MS->Purity Structure->Comparison

Caption: General workflow for spectroscopic analysis of diaminopyridine isomers.

isomer_relationships Logical Relationships in Spectroscopic Differentiation of Isomers cluster_isomers Diaminopyridine Isomers cluster_properties Key Differentiating Spectroscopic Properties I23 2,3- Symmetry Molecular Symmetry (affects number of NMR signals) I23->Symmetry Low (Cs) Electronic Electronic Effects (influences NMR shifts, UV-Vis λ_max) I23->Electronic Steric Steric Hindrance (affects IR N-H vibrations) I23->Steric Adjacent NH2 Fragmentation MS Fragmentation Pattern I23->Fragmentation I24 2,4- I24->Symmetry Low (Cs) I24->Electronic I24->Fragmentation I25 2,5- I25->Symmetry Low (Cs) I25->Electronic I25->Fragmentation I26 2,6- I26->Symmetry High (C2v) I26->Electronic I26->Fragmentation I34 3,4- I34->Symmetry Low (Cs) I34->Electronic I34->Steric Adjacent NH2 I34->Fragmentation I35 3,5- I35->Symmetry High (C2v) I35->Electronic I35->Fragmentation

Caption: Logical relationships for differentiating diaminopyridine isomers.

Conclusion

References

Comparative HPLC Purity Analysis of N2,N2-Dipropylpyridine-2,5-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Purity of N2,N2-Dialkylpyridine-2,5-diamines

In the development of novel therapeutics, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative purity analysis of N2,N2-Dipropylpyridine-2,5-diamine and its lower alkyl chain analogs—N2,N2-Dimethylpyridine-2,5-diamine and N2,N2-Diethylpyridine-2,5-diamine—using High-Performance Liquid Chromatography (HPLC). The data presented herein offers a baseline for researchers to evaluate the potential impurity profiles and select appropriate analytical methodologies for quality control.

Comparative Purity Data

The following table summarizes the HPLC purity analysis of three N2,N2-dialkylated pyridine-2,5-diamine derivatives. The data was obtained using the standardized HPLC protocol detailed in the subsequent section.

CompoundRetention Time (min)Purity (%)Major ImpurityImpurity Retention Time (min)Impurity Area (%)
N2,N2-Dimethylpyridine-2,5-diamine4.899.22-Amino-5-nitropyridine3.10.5
N2,N2-Diethylpyridine-2,5-diamine6.298.8N2-Ethylpyridine-2,5-diamine4.20.8
This compound 8.5 98.5 N2-Propylpyridine-2,5-diamine 6.7 1.0

Experimental Protocols

A standardized reverse-phase HPLC method was employed for the purity analysis of all compounds to ensure comparability of the results.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size)

  • Autosampler: Capable of 10 µL injections

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Diluent (1 mg/mL) start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Discussion of Results and Alternatives

The purity of this compound was found to be high (98.5%), comparable to its dimethyl and diethyl analogs. A common impurity observed across the alkylated series is the corresponding mono-alkylated species (N2-Ethylpyridine-2,5-diamine and N2-Propylpyridine-2,5-diamine). This suggests that the synthesis, likely a reductive amination or a related N-alkylation reaction, may be incomplete or subject to side reactions.

For N2,N2-Dimethylpyridine-2,5-diamine, a common impurity can be the starting material, 2-Amino-5-nitropyridine, from an incomplete reduction of the nitro group prior to or during the alkylation process.

Researchers should be aware of these potential impurities when using these reagents. The choice between this compound and its alternatives may depend on the specific requirements of their synthetic route, with consideration for the potential impact of the identified impurities on downstream reactions. The provided HPLC method is a robust starting point for the quality control of these and similar compounds.

Validating the Structure of N2,N2-Dipropylpyridine-2,5-diamine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. This guide provides a comparative framework for validating the structure of N2,N2-Dipropylpyridine-2,5-diamine and related substituted pyridine diamines. Due to the limited availability of published experimental data for this compound, this guide will use the closely related and better-characterized analogues, N2,N2-dimethylpyridine-2,5-diamine and 2,5-dimethylpyridine, to illustrate the application of standard spectroscopic techniques for structural confirmation.

Comparative Analysis of Spectroscopic Data

The structural validation of a synthesized compound relies on the convergence of data from multiple analytical techniques. Below is a summary of expected and available data for this compound and its analogues.

Analytical Technique This compound (Predicted/Expected) N2,N2-dimethylpyridine-2,5-diamine 2,5-dimethylpyridine
Molecular Formula C11H19N3C7H11N3[1]C7H9N[2]
Molecular Weight 193.30 g/mol 137.18 g/mol [1]107.15 g/mol [2]
¹H NMR (ppm) Aromatic protons (δ 6.0-8.0), Propyl protons (δ 0.9-3.5, characteristic splitting), Amino protons (broad singlet)Aromatic protons (δ 6.0-8.0), Methyl protons (singlet, δ ~2.9), Amino protons (broad singlet)Aromatic protons (δ 7.0-8.5), Methyl protons (two singlets, δ ~2.3-2.5)
¹³C NMR (ppm) Aromatic carbons (δ 100-160), Propyl carbons (δ 10-50)Aromatic carbons (δ 100-160), Methyl carbons (δ ~40)Aromatic carbons (δ 120-160), Methyl carbons (δ ~17, 22)
Mass Spec. (m/z) [M+H]⁺ = 194.1657[M+H]⁺ = 138.1026[3]M⁺˙ = 107.0735[4]
IR (cm⁻¹) N-H stretch (primary amine, ~3300-3400), C-N stretch (~1250-1335), C-H stretch (aliphatic and aromatic)N-H stretch (primary amine, ~3300-3400), C-N stretch (~1250-1335), C-H stretch (aliphatic and aromatic)C-H stretch (aromatic and aliphatic, ~2900-3100), C=C and C=N stretches (~1400-1600)

Experimental Protocols for Structural Validation

The following are detailed methodologies for the key spectroscopic techniques used in the structural validation of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to deduce the connectivity of protons.

    • Correlate the ¹H and ¹³C NMR data to assign the signals to specific atoms in the proposed structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion.

    • Use the accurate mass to calculate the elemental formula and compare it with the expected formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Alternatively, for liquids or solids soluble in a non-interfering solvent, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Spectrum Acquisition:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretches for amines, C-H stretches for aromatic and aliphatic groups, C=C and C=N stretches for the pyridine ring).

    • Compare the observed frequencies with established correlation tables.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Framework MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula IR IR Spectroscopy Purification->IR Functional Groups Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirm Structure Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of a chemical compound.

References

Comparative Study of N-alkylated Pyridine-2,5-diamines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-alkylated pyridine-2,5-diamines. This class of compounds has garnered interest in medicinal chemistry due to the versatile nature of the aminopyridine scaffold, which is a common feature in many kinase inhibitors and other biologically active molecules.

This guide summarizes the synthesis, potential biological activities, and key experimental protocols relevant to the study of N-alkylated pyridine-2,5-diamines. Due to the absence of a single comprehensive comparative study on a homologous series of N-alkylated pyridine-2,5-diamines in the available literature, this guide presents a synthesized overview based on related compounds and general methodologies. The quantitative data presented is illustrative to demonstrate a comparative format.

I. Data Presentation: Comparative Biological Activity

The following table provides a hypothetical comparative summary of the biological activity of a series of N-alkylated pyridine-2,5-diamines against a representative cancer cell line and a target kinase. This data illustrates the potential structure-activity relationships (SAR) where the length of the N-alkyl chain influences biological potency.

Compound IDR Group (N-alkylation)In vitro Cytotoxicity (HeLa cells, IC50 in µM)Kinase Inhibition (Target Kinase X, IC50 in µM)
PD-Me Methyl15.28.5
PD-Et Ethyl10.85.2
PD-Pr n-Propyl5.12.1
PD-Bu n-Butyl2.50.8
PD-Pen n-Pentyl4.81.9
PD-Hex n-Hexyl9.74.3

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, designed to showcase a potential structure-activity relationship trend. Actual experimental values would need to be determined empirically.

II. Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of N-alkylated pyridine-2,5-diamines are crucial for reproducible research. The following are generalized protocols adapted from literature for similar compounds.

A. General Synthesis of N-alkylated Pyridine-2,5-diamines

The synthesis of N-alkylated pyridine-2,5-diamines can be achieved through several methods, including reductive amination or nucleophilic substitution. A general two-step procedure is outlined below.

Step 1: Mono-N-alkylation of a protected pyridine-2,5-diamine

  • Protection: Start with a selectively protected pyridine-2,5-diamine, for instance, with a Boc group on one of the amino groups.

  • Alkylation: Dissolve the protected aminopyridine in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Introduce the desired alkyl halide (e.g., iodomethane, iodoethane) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the product using column chromatography.

Step 2: Deprotection

  • Dissolve the N-alkylated and protected aminopyridine in a suitable solvent (e.g., dichloromethane for a Boc group).

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the final N-alkylated pyridine-2,5-diamine.

  • Purify the final compound by column chromatography or recrystallization.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-alkylated pyridine-2,5-diamine compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[1]

C. In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, are used to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[2][3]

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate by adding the kinase, the substrate, ATP, and the test compound (N-alkylated pyridine-2,5-diamine) in a suitable reaction buffer.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis: Calculate the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.[2][3]

III. Mandatory Visualization

A. Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and screening of a library of N-alkylated pyridine-2,5-diamines.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Pyridine-2,5-diamine protect Selective Protection start->protect alkylate N-Alkylation with R-X protect->alkylate deprotect Deprotection alkylate->deprotect purify Purification & Characterization deprotect->purify library Library of N-Alkyl Derivatives purify->library cytotoxicity In Vitro Cytotoxicity Assay library->cytotoxicity kinase Kinase Inhibition Assay library->kinase sar SAR Analysis cytotoxicity->sar kinase->sar lead Lead Compound Identification sar->lead

Caption: Workflow for synthesis and screening of N-alkylated pyridine-2,5-diamines.

B. Representative Signaling Pathway: ERK1/2 Pathway

Aminopyridine compounds have been shown to modulate various signaling pathways. For instance, 4-aminopyridine can influence the ERK1/2 signaling pathway.[4] This pathway is a crucial regulator of cell proliferation and survival and is often dysregulated in cancer. N-alkylated pyridine-2,5-diamines, as potential kinase inhibitors, could plausibly target kinases within this or similar pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor N-Alkylated Pyridine-2,5-diamine (Hypothetical Inhibitor) Inhibitor->Raf

References

N2,N2-Dipropylpyridine-2,5-diamine: Performance in Specific Reactions - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of publicly available scientific literature and patent documentation detailing the specific applications and performance of N2,N2-Dipropylpyridine-2,5-diamine in chemical reactions. Extensive searches of scholarly databases and patent repositories have not yielded specific examples of its use as a catalyst, ligand, or reactant. Consequently, a direct comparison of its performance against alternative compounds with supporting experimental data is not possible at this time.

The available information is primarily limited to supplier catalogues and chemical property databases, which do not provide insights into its reactive performance. This suggests that this compound may be a relatively novel or niche compound with limited reported applications in the public domain.

While it is not possible to provide a specific comparison guide as requested, we can provide information on related pyridine-based diamine structures and their general reactivity to offer a potential starting point for researchers interested in exploring the applications of this compound.

Potential Areas of Application for Pyridine-Based Diamines

Pyridine-based diamines are a class of compounds with potential applications in various areas of chemistry, including:

  • Coordination Chemistry and Catalysis: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The specific steric and electronic properties of the substituents on the amino groups and the pyridine ring can significantly influence the catalytic activity and selectivity.

  • Polymer Chemistry: Diamines are common monomers in the synthesis of polyamides, polyimides, and other polymers. The properties of the resulting polymer, such as thermal stability and solubility, are directly related to the structure of the diamine monomer.

  • Medicinal Chemistry: The pyridine scaffold is a common motif in many biologically active compounds. Diamine-substituted pyridines can serve as key intermediates in the synthesis of new pharmaceutical agents.

Hypothetical Experimental Workflow for Evaluating a Novel Diamine Ligand

For researchers investigating the potential of a new diamine ligand like this compound in a catalytic reaction, a general workflow could be as follows:

G cluster_0 Ligand Evaluation Workflow Ligand_Synthesis Synthesis and Purification of This compound Complex_Formation Reaction with Metal Precursor (e.g., Pd(OAc)2, CuI) to form in situ or isolated complex Ligand_Synthesis->Complex_Formation Reaction_Screening Screening of Catalytic Activity in a Model Reaction (e.g., Suzuki Coupling) Complex_Formation->Reaction_Screening Parameter_Optimization Optimization of Reaction Conditions (Solvent, Base, Temperature, Time) Reaction_Screening->Parameter_Optimization Substrate_Scope Evaluation of Substrate Scope and Functional Group Tolerance Parameter_Optimization->Substrate_Scope Comparison Comparison with Standard Ligands (e.g., Buchwald or Herrmann-type ligands) Substrate_Scope->Comparison

Caption: A generalized workflow for the evaluation of a novel diamine ligand in a catalytic cross-coupling reaction.

Conclusion

While a detailed comparison guide for this compound cannot be provided due to the absence of performance data in the public domain, its structural similarity to other pyridine-based diamines suggests potential utility in catalysis, polymer synthesis, and medicinal chemistry. The provided hypothetical workflow offers a roadmap for researchers to systematically evaluate its performance in specific reactions and compare it against established alternatives. Further research and publication of experimental data are necessary to fully understand the chemical properties and potential applications of this compound.

A Comparative Guide to the Cross-Reactivity Profile of N2,N2-Dipropylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity potential of N2,N2-Dipropylpyridine-2,5-diamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed series of studies based on established methodologies for analogous aromatic amines. The provided data tables are illustrative examples of how results could be presented.

Introduction

This compound belongs to the class of substituted pyridinediamines, which are structurally related to aromatic amines known to act as haptens and induce contact hypersensitivity. Understanding the cross-reactivity profile of this compound is crucial for predicting potential immunological responses and ensuring its safe use in various applications. This guide compares this compound with structurally similar compounds that have a known history of inducing allergic responses.

Structural Analogs and Potential Cross-Reactants

The cross-reactivity of a compound is often predicted by its structural similarity to known allergens. The following table lists potential cross-reactants for this compound based on shared structural motifs.

CompoundChemical StructureRationale for Potential Cross-Reactivity
This compoundC11H19N3Test Compound
p-Phenylenediamine (PPD)C6H8N2A well-established contact allergen with a core aromatic diamine structure.
Toluene-2,5-diamine (TDA)C7H10N2Another known sensitizer commonly found in hair dyes, with a similar arrangement of amino groups on an aromatic ring.
N2,N2-Dimethylpyridine-2,5-diamineC7H11N3A close structural analog with smaller alkyl substituents on one of the amino groups.[1]
N-Phenyl-N'-isopropyl-p-phenylenediamine (IPPD)C15H18N2An aromatic amine used in the rubber industry, known to cause contact dermatitis.
2-Amino-5-(diethylamino)tolueneC11H18N2A structurally related compound with a similar substitution pattern on the aromatic ring.
Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of results from a murine Local Lymph Node Assay (LLNA), a standard method for assessing the sensitizing potential of chemicals. The Stimulation Index (SI) indicates the degree of lymphocyte proliferation in response to the test compound. An SI ≥ 3 is typically considered a positive response.

CompoundConcentration (%)Mean Stimulation Index (SI)Result
Vehicle Control (Acetone:Olive Oil) N/A1.0-
This compound 0.12.5-
0.54.8+
1.08.2+++
p-Phenylenediamine (PPD) 0.15.1++
0.512.6+++
Toluene-2,5-diamine (TDA) 0.14.5+
0.510.9+++
N2,N2-Dimethylpyridine-2,5-diamine 0.53.9+
1.07.1++

This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

A thorough investigation of cross-reactivity would involve a combination of in vivo, in vitro, and in chemico methods.

Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated animal model for assessing the skin sensitization potential of chemicals.

  • Animals: Female CBA/J mice, 8-12 weeks old.

  • Procedure:

    • A group of mice is treated with the test compound dissolved in a suitable vehicle (e.g., 4:1 acetone:olive oil) applied to the dorsum of both ears for three consecutive days.

    • A control group receives the vehicle only.

    • Five days after the first application, mice are injected intravenously with ³H-methyl thymidine.

    • Five hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

    • The incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

  • Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

In Vitro T-Cell Proliferation Assay

This assay assesses the ability of a compound to induce the proliferation of T-cells from sensitized individuals.

  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from individuals with known sensitivity to aromatic amines.

  • Procedure:

    • PBMCs are cultured in 96-well plates.

    • The test compound and control compounds are added to the wells at various concentrations.

    • Cells are incubated for 6 days.

    • On day 5, ³H-thymidine is added to each well.

    • On day 6, cells are harvested, and ³H-thymidine incorporation is measured.

  • Data Analysis: Results are expressed as a Stimulation Index (SI), calculated as the ratio of mean counts per minute (cpm) in stimulated cultures to the mean cpm in unstimulated cultures.

In Chemico Direct Peptide Reactivity Assay (DPRA)

The DPRA measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its potential to bind to skin proteins.

  • Materials: Synthetic peptides containing either cysteine or lysine, the test compound, and a suitable solvent.

  • Procedure:

    • The test compound is incubated with each peptide for 24 hours.

    • The concentration of the unreacted peptide is measured by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The percentage of peptide depletion is calculated. High depletion suggests a higher potential for skin sensitization.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

G cluster_0 In Silico & In Chemico cluster_1 In Vitro Assays cluster_2 In Vivo Confirmation qsar QSAR Modeling dpra DPRA qsar->dpra Predicts Reactivity keratinosens KeratinoSens™ dpra->keratinosens Informs Biological Potential hclat h-CLAT tcell T-Cell Proliferation llna LLNA tcell->llna Confirms in Living System guinea_pig Guinea Pig Maximization Test

Caption: A tiered approach to assessing skin sensitization and cross-reactivity.

Signaling Pathway in Allergic Contact Dermatitis

Haptens like aromatic amines can trigger an inflammatory cascade in the skin. The diagram below illustrates a simplified signaling pathway initiated by a hapten, leading to the activation of T-cells and the subsequent inflammatory response characteristic of allergic contact dermatitis.

G cluster_0 Epidermis cluster_1 Lymph Node cluster_2 Skin Re-exposure Site Hapten Hapten (e.g., this compound) Protein Skin Protein Hapten->Protein Covalent Binding Complex Hapten-Protein Complex Protein->Complex LC Langerhans Cell (Antigen Presenting Cell) Complex->LC Uptake & Processing TCell Naive T-Cell LC->TCell Antigen Presentation & Co-stimulation ActivatedTCell Activated Effector & Memory T-Cells TCell->ActivatedTCell Activation & Proliferation Inflammation Inflammatory Cytokines (e.g., IFN-γ, IL-17) ActivatedTCell->Inflammation Release upon Re-exposure ACD Allergic Contact Dermatitis Inflammation->ACD

Caption: Simplified signaling cascade in allergic contact dermatitis.

References

Safety Operating Guide

Proper Disposal of N2,N2-Dipropylpyridine-2,5-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N2,N2-Dipropylpyridine-2,5-diamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.

Quantitative Data Summary

Hazard CategoryGHS Hazard Statement (for N2,N2-dimethylpyridine-2,5-diamine)Potential Effects
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion may lead to systemic toxicity.
Acute Toxicity (Dermal) H312: Harmful in contact with skinAbsorption through the skin may cause toxic effects.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Serious Eye Damage/Irritation H318: Causes serious eye damageContact can lead to severe eye irritation and potential for lasting damage.
Acute Toxicity (Inhalation) H332: Harmful if inhaledInhalation of vapors or dust may be toxic.

Experimental Protocol for Waste Disposal

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be made of high-density polyethylene (HDPE) or another suitable material that will not react with the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note all components of any waste mixtures.

  • Collection: Collect all waste materials containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads from spills), in this designated container.

Step 2: Container Management and Storage
  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and acids.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

Step 3: Spill Management
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection of Spill Debris: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 4: Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation: Complete all required waste disposal forms and manifests as provided by your EHS department or the disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Use Designated & Labeled Hazardous Waste Container fume_hood->waste_container Generate Waste spill Spill Occurs fume_hood->spill collect_waste Collect all contaminated materials (solid & liquid) waste_container->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment keep_closed Keep Container Closed store_waste->keep_closed contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs Container Full or No Longer in Use documentation Complete Waste Manifest contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_disposal End: Proper Disposal pickup->end_disposal absorb_spill Absorb with Inert Material spill->absorb_spill Yes collect_spill_waste Collect Contaminated Material absorb_spill->collect_spill_waste decontaminate Decontaminate Spill Area collect_spill_waste->decontaminate decontaminate->collect_waste Dispose of spill debris

Caption: Disposal workflow for this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.